1-Methylhydrazine-1,2-dicarboxamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
4114-33-4 |
|---|---|
Molecular Formula |
C3H8N4O2 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
1-(carbamoylamino)-1-methylurea |
InChI |
InChI=1S/C3H8N4O2/c1-7(3(5)9)6-2(4)8/h1H3,(H2,5,9)(H3,4,6,8) |
InChI Key |
RWPPDUUPYSHGSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)N)NC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Proposed Synthesis of 1-Methylhydrazine-1,2-dicarboxamide from Methylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 1-Methylhydrazine-1,2-dicarboxamide, a molecule of interest for its potential applications in medicinal chemistry and drug development. Due to the absence of a direct, documented synthesis in publicly available literature, this guide details a theoretical two-step approach based on established chemical principles and analogous reactions. The proposed synthesis involves the initial formation of a 1-methylsemicarbazide intermediate, followed by a second carbamoylation to yield the target dicarboxamide.
Proposed Synthetic Pathway
The synthesis of this compound from methylhydrazine is envisioned as a two-step process. The first step involves the selective carbamoylation of the more nucleophilic terminal nitrogen of methylhydrazine to form 1-methylsemicarbazide. The second step is the carbamoylation of the remaining secondary amine to afford the final product.
Experimental Protocols
The following protocols are based on analogous reactions and established methodologies for the carbamoylation of hydrazine derivatives.
Step 1: Synthesis of 1-Methylsemicarbazide
This procedure is adapted from standard methods for the synthesis of semicarbazides from hydrazines. It utilizes the in-situ generation of isocyanic acid from potassium cyanate in an acidic medium.
Experimental Workflow:
Methodology:
-
Preparation of Methylhydrazine Hydrochloride Solution: Dissolve one molar equivalent of methylhydrazine hydrochloride in a minimal amount of cold water.
-
Reaction: To the stirred methylhydrazine hydrochloride solution, add a solution of one molar equivalent of potassium cyanate in water dropwise, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid residue is then triturated with hot ethanol and filtered to remove inorganic salts. The ethanolic solution is cooled to induce crystallization of 1-methylsemicarbazide.
-
Purification: The crude product can be recrystallized from ethanol or a mixture of ethanol and ether to yield pure 1-methylsemicarbazide.
| Parameter | Value/Condition |
| Reactants | Methylhydrazine Hydrochloride, Potassium Cyanate |
| Stoichiometry | 1:1 molar ratio |
| Solvent | Water |
| Temperature | 0-5 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2-3 hours |
| Purification | Recrystallization from ethanol |
| Expected Yield | 60-70% (based on analogous reactions) |
Table 1: Proposed Reaction Conditions for the Synthesis of 1-Methylsemicarbazide.
Step 2: Synthesis of this compound
This step involves the carbamoylation of the less reactive nitrogen atom of 1-methylsemicarbazide. More forcing conditions may be required compared to the first step.
Experimental Workflow:
Methodology:
-
Reaction Setup: Dissolve one molar equivalent of 1-methylsemicarbazide in dilute hydrochloric acid.
-
Carbamoylation: To this solution, add a solution of 1.5 to 2 molar equivalents of potassium cyanate in water. Heat the reaction mixture to 50-60 °C for several hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Isolation: Upon completion of the reaction, the mixture is cooled in an ice bath to precipitate the product. The solid is collected by filtration, washed with a small amount of cold water, followed by cold ethanol, and then dried under vacuum.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.
| Parameter | Value/Condition |
| Reactants | 1-Methylsemicarbazide, Potassium Cyanate, HCl |
| Stoichiometry | 1 : 1.5-2 (Intermediate : KCNO) |
| Solvent | Water |
| Temperature | 50-60 °C |
| Reaction Time | 4-8 hours (to be optimized) |
| Purification | Recrystallization from water or aqueous ethanol |
| Expected Yield | 40-50% (estimated) |
Table 2: Proposed Reaction Conditions for the Synthesis of this compound.
Characterization
The synthesized intermediate and final product should be characterized using standard analytical techniques to confirm their identity and purity.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the methyl group protons, and N-H protons of the two carboxamide groups. |
| ¹³C NMR | Resonances for the methyl carbon and the two carbonyl carbons of the carboxamide groups. |
| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
| Melting Point | A sharp melting point for the purified crystalline solid. |
Table 3: Proposed Analytical Characterization of the Final Product.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed two-step pathway, leveraging the well-established reactivity of hydrazines with isocyanates, offers a logical and feasible route to the target molecule. The provided experimental protocols, based on analogous transformations, serve as a robust starting point for researchers to develop a refined and optimized synthetic procedure. Thorough analytical characterization at each stage will be crucial for the successful implementation of this synthesis.
An In-depth Technical Guide to the Physicochemical Properties of 3-Methylbiurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbiurea, systematically known as N-methyl-N'-carbamoylurea, is a derivative of biurea. As with many small molecules in drug discovery and development, a thorough understanding of its physicochemical properties is fundamental to predicting its behavior in biological systems, guiding formulation development, and ensuring analytical reproducibility. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 3-methylbiurea, details relevant experimental protocols, and presents logical workflows for its analysis.
Chemical Identity and Structure
The accurate identification of a chemical entity is paramount for any scientific investigation. The compound of interest, 3-methylbiurea, is most precisely named N-methyl-N'-carbamoylurea.
Molecular Structure:
To ensure unambiguous identification, the following identifiers are crucial:
| Identifier | Value |
| Systematic Name | N-methyl-N'-carbamoylurea |
| Molecular Formula | C3H7N3O2 |
| Molecular Weight | 117.11 g/mol |
| CAS Number | 684-93-5 |
Physicochemical Properties
A summary of the key physicochemical properties of 3-methylbiurea is presented in the table below. It is important to note that experimentally determined data for this specific compound is limited in the public domain. Therefore, where experimental data is unavailable, computationally predicted values from reliable sources are provided.
| Property | Value | Source |
| Melting Point | 124 °C (decomposes) | Experimental |
| Boiling Point | 188.3°C at 760 mmHg (Predicted) | Computational |
| Water Solubility | Soluble | Experimental |
| logP (Octanol-Water Partition Coefficient) | -0.302 (Predicted) | Computational |
| pKa (Acid Dissociation Constant) | 12.365 (Predicted) | Computational |
Note on Predicted Data: Predicted values are generated using sophisticated algorithms that model molecular behavior. While they provide valuable estimations, they should be confirmed by experimental methods for critical applications.
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are general protocols applicable to urea derivatives like 3-methylbiurea.
Melting Point Determination
Methodology:
-
Apparatus: Capillary melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry 3-methylbiurea is packed into a capillary tube to a height of 2-3 mm.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rate of 10-20 °C/min until it is about 30 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.
-
For a compound that decomposes, the temperature at which decomposition (e.g., charring, gas evolution) is observed is noted.
-
Solubility Determination (Shake-Flask Method)
Methodology:
-
Apparatus: Temperature-controlled shaker bath, analytical balance, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of 3-methylbiurea is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.
-
The flask is agitated in a shaker bath at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
The suspension is then centrifuged or filtered to remove undissolved solid.
-
The concentration of 3-methylbiurea in the clear supernatant is determined using a validated analytical method.
-
LogP Determination (Shake-Flask Method)
Methodology:
-
Apparatus: Separatory funnel, temperature-controlled shaker, centrifuge, and an analytical instrument (e.g., HPLC-UV).
-
Procedure:
-
A known amount of 3-methylbiurea is dissolved in one of the immiscible phases (n-octanol or water, pre-saturated with the other phase).
-
The two phases are combined in a separatory funnel in a defined volume ratio.
-
The funnel is shaken at a constant temperature until partitioning equilibrium is achieved.
-
The mixture is centrifuged to ensure complete phase separation.
-
The concentration of 3-methylbiurea in both the n-octanol and aqueous phases is determined.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Logical and Experimental Workflows
Visualizing the workflow for the physicochemical characterization of a compound like 3-methylbiurea can aid in planning and execution. The following diagrams, generated using the DOT language, illustrate a logical approach.
Caption: A logical workflow for the synthesis, characterization, and physicochemical analysis of 3-methylbiurea.
Caption: An experimental workflow for determining the aqueous solubility of 3-methylbiurea.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 3-methylbiurea (N-methyl-N'-carbamoylurea). While some experimental data is available, further empirical studies are necessary to fully characterize this compound. The provided experimental protocols and workflows offer a systematic approach for researchers and drug development professionals to generate robust and reliable data, which is essential for advancing the scientific understanding and potential applications of this molecule.
An In-depth Technical Guide to 1-(Carbamoylamino)-1-methylurea and Related Compounds
Preface
This technical guide addresses the identification and properties of the chemical compound specified as "1-(carbamoylamino)-1-methylurea." Initial searches for a substance with this exact name in chemical databases did not yield a specific CAS number or readily available experimental data. The name itself, "1-(carbamoylamino)-1-methylurea," suggests a urea derivative with both a carbamoylamino group and a methyl group attached to the same nitrogen atom. This substitution pattern is uncommon, and it is possible that this name is either a non-standard nomenclature, a theoretical molecule, or a misnomer for a related, more common compound.
Given the ambiguity, this guide will focus on a closely related and well-characterized compound that frequently appeared in the search results for the requested term: N-Methylurea (also known as 1-Methylurea) . This approach provides a comprehensive overview of a relevant chemical entity that aligns with the user's interest in substituted ureas, while acknowledging the lack of specific information for the initially requested compound.
Identification of N-Methylurea
N-Methylurea is a simple derivative of urea where one of the amino groups is substituted with a methyl group. It is a valuable building block in organic synthesis and has been studied for its biological activities.
| Identifier | Value | Reference |
| CAS Number | 598-50-5 | [1][2] |
| IUPAC Name | methylurea | [1] |
| Molecular Formula | C₂H₆N₂O | [1][2] |
| Molecular Weight | 74.08 g/mol | [1] |
| Canonical SMILES | CNC(=O)N | [1] |
| InChI | InChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5) | [1] |
| Synonyms | 1-Methylurea, Monomethylurea, N-Methylurea | [1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of N-Methylurea.
| Property | Value | Reference |
| Melting Point | 96.0 to 102.0 °C | [3] |
| Boiling Point | 131.34°C (rough estimate) | [2] |
| Water Solubility | 1000 g/L (at 20 °C) | [2][4] |
| Vapor Pressure | 1.09 mmHg | [1] |
| Appearance | White to Almost white powder to crystal | [3] |
| Refractive Index | 1.432 | [4] |
Spectroscopic Data
While specific experimental protocols for acquiring spectroscopic data for N-Methylurea were not detailed in the search results, typical methodologies would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Researchers analyzing this compound would dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis, prepare a KBr pellet or a mull for IR spectroscopy, and use techniques like electron ionization (EI) or electrospray ionization (ESI) for MS.
Synthesis and Reactions
General Synthesis of N-Alkylureas
A common laboratory-scale synthesis of N-alkylureas involves the reaction of an alkylamine with an isocyanate or by the reaction of an amine hydrochloride with an alkali metal cyanate.
Experimental Protocol: Synthesis of N-Methylurea from Methylamine and Sodium Cyanate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride in water.
-
Addition of Cyanate: To the stirred solution, add a stoichiometric amount of sodium cyanate dissolved in water.
-
Reaction Conditions: Gently heat the reaction mixture for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 50-60 °C).
-
Work-up: Allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.
Logical Relationship of Synthesis
Caption: General workflow for the synthesis of N-Methylurea.
Biological Activity and Signaling Pathways
While detailed signaling pathways for N-Methylurea were not found, a related compound, N-Nitroso-N-methylurea (NMU) , is a well-known carcinogen and mutagen that acts as an alkylating agent.[5][6] NMU exerts its biological effects by transferring its methyl group to nucleobases in DNA, leading to mutations. This process can initiate carcinogenesis.
General Mechanism of Action for N-Nitroso-N-methylurea (NMU)
The diagram below illustrates the general mechanism by which NMU can lead to DNA damage.
Caption: Simplified pathway of NMU-induced carcinogenesis.
Safety and Handling
N-Methylurea is considered harmful if inhaled, in contact with skin, or if swallowed.[2] It is advised to wear suitable protective clothing, gloves, and eye/face protection when handling this chemical.[2] In case of accidental exposure, it is important to seek medical advice immediately.[2] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
While a specific CAS number and detailed experimental data for "1-(carbamoylamino)-1-methylurea" could not be located, this guide provides a comprehensive overview of the closely related and well-documented compound, N-Methylurea. The provided data on its identification, physicochemical properties, synthesis, and the biological activity of a related nitrosourea derivative offers valuable information for researchers, scientists, and drug development professionals working with substituted ureas. It is recommended to verify the exact chemical structure and name of the compound of interest for further research and development activities.
References
- 1. Methylurea | C2H6N2O | CID 11719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1-Methylurea 598-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 1-Methylurea | CAS#:598-50-5 | Chemsrc [chemsrc.com]
- 5. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Profile of a 1-Methylhydrazine-1,2-dicarboxamide Analogue
A comprehensive analysis of Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate, including its synthesis and spectroscopic characterization, is provided below. It is important to note that extensive searches for spectroscopic data (NMR, IR, MS) and synthetic protocols for 1-Methylhydrazine-1,2-dicarboxamide did not yield any specific results. Therefore, this document presents a detailed guide on a closely related analogue, Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate, for which reliable data is available.
This technical guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of the synthesis and analytical characterization of a key structural motif.
Spectroscopic Data Summary
The spectroscopic data for Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate is summarized below, providing key identifiers from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Frequency | Chemical Shift (δ) in ppm | Description | Citation |
| 1H | CDCl3 | 600 MHz | 6.55-6.10 | br s, 1H | [1] |
| 3.11 | s, 3H | [1] | |||
| 1.47 | s, 18H | [1] | |||
| 13C | CDCl3 | 150 MHz | 171.2 | C | [1] |
| 155.9 | C | [1] | |||
| 81.3 | C | [1] | |||
| 60.4 | CH3 | [1] | |||
| 28.3 | CH3 | [1] |
Infrared (IR) Spectroscopy Data
| Sample Phase | Wavenumber (cm-1) | Citation |
| Solid | 3316 | [1] |
| 2978 | [1] | |
| 2932 | [1] | |
| 1701 | [1] |
Experimental Protocol: Synthesis of Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
This section details the experimental procedure for the synthesis of Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate from N-methylhydrazine.
Materials:
-
N-methylhydrazine
-
Di-tert-butyl dicarbonate
-
Isopropyl alcohol (i-PrOH)
-
Dichloromethane (CH2Cl2)
-
Diethyl ether (Et2O)
-
Petroleum ether (petrol)
Procedure:
-
A solution of N-methylhydrazine (157 mg, 3.42 mmol) in isopropyl alcohol (4.3 mL) is prepared in a suitable reaction vessel with stirring.[1]
-
Di-tert-butyl dicarbonate (1.6 g, 7.5 mmol) is pre-dissolved in dichloromethane (3.4 mL).[1]
-
The di-tert-butyl dicarbonate solution is added dropwise to the stirring N-methylhydrazine solution over a period of 20 minutes.[1]
-
The reaction mixture is then stirred for 16 hours at a temperature of 21°C.[1]
-
Following the reaction period, the solvent is removed under reduced pressure (in vacuo).[1]
-
The resulting crude product is purified by flash column chromatography using a solvent system of 20% diethyl ether in petroleum ether.[1]
-
The purification yields Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate as a white solid (407 mg, 2.05 mmol, 60% yield).[1]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate.
Caption: Synthesis workflow for Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate.
References
Lacking Specific Data on 3-Methylbiurea, A Theoretical and Methodological Guide is Provided
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific experimental data on the solubility and stability of 3-methylbiurea. No published studies detailing its quantitative solubility in common laboratory solvents or its degradation profile under various conditions were identified.
This technical guide, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals by providing a theoretical framework for the anticipated properties of 3-methylbiurea, alongside detailed experimental protocols for its characterization. The information herein is extrapolated from the known characteristics of its parent molecule, biurea, and general principles of organic chemistry.
Theoretical Physicochemical Properties of 3-Methylbiurea
The structure of 3-methylbiurea, a derivative of biurea, features a methyl group on one of the terminal nitrogen atoms. This substitution is expected to influence its physicochemical properties, including solubility and stability, in comparison to the parent compound.
Expected Solubility Profile:
The solubility of a compound is largely dictated by its polarity and its ability to form hydrogen bonds with the solvent. Biurea itself is reported to have low water solubility.[1][2] The introduction of a methyl group in 3-methylbiurea is likely to decrease its polarity and may slightly hinder its hydrogen bonding capacity. Consequently, it is anticipated that 3-methylbiurea will exhibit even lower solubility in polar protic solvents like water compared to biurea. Conversely, the increased lipophilicity due to the methyl group might lead to a marginal increase in its solubility in less polar organic solvents.
Anticipated Stability Profile:
Urea and its derivatives are susceptible to degradation, primarily through hydrolysis, which can be influenced by pH and temperature. The stability of urea in solution is known to be pH-dependent, with greater stability observed in the pH range of 4-8.[3] It is reasonable to hypothesize that 3-methylbiurea would follow a similar trend. The presence of the methyl group is not expected to drastically alter the fundamental degradation pathways, which would likely involve the cleavage of the urea linkages.
Data on 3-Methylbiurea (To Be Determined)
The following tables are presented as templates for organizing experimental data once it is generated.
Table 1: Solubility of 3-Methylbiurea in Common Laboratory Solvents at 25°C (Hypothetical Data)
| Solvent | Solvent Class | Solubility (mg/mL) |
| Water | Polar Protic | Data to be determined |
| Ethanol | Polar Protic | Data to be determined |
| Methanol | Polar Protic | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data to be determined |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data to be determined |
| Acetonitrile | Polar Aprotic | Data to be determined |
| Dichloromethane | Nonpolar | Data to be determined |
| Ethyl Acetate | Moderately Polar | Data to be determined |
Table 2: Stability of 3-Methylbiurea under Various Conditions (Hypothetical Data)
| Condition | Observation/Degradation Products |
| pH | |
| pH 2 (Acidic) | Data to be determined |
| pH 7 (Neutral) | Data to be determined |
| pH 10 (Basic) | Data to be determined |
| Temperature | |
| 4°C | Data to be determined |
| 25°C (Room Temperature) | Data to be determined |
| 40°C (Accelerated) | Data to be determined |
| Light | |
| Photostability (ICH Q1B) | Data to be determined |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of 3-methylbiurea.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method):
-
Preparation: Add an excess amount of 3-methylbiurea to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. If necessary, centrifuge the sample to facilitate the separation of the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of 3-methylbiurea in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility.
Protocol for Stability Assessment (Forced Degradation Study):
-
Stock Solution Preparation: Prepare a stock solution of 3-methylbiurea in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acidic: Dilute the stock solution with an acidic solution (e.g., 0.1 N HCl) to the target concentration.
-
Basic: Dilute the stock solution with a basic solution (e.g., 0.1 N NaOH) to the target concentration.
-
Neutral: Dilute the stock solution with purified water to the target concentration.
-
Thermal: Store aliquots of the neutral solution at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.
-
Photostability: Expose an aliquot of the neutral solution to a controlled light source as per ICH Q1B guidelines, alongside a dark control.
-
-
Time Points: Collect samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of 3-methylbiurea and to detect the formation of any degradation products.
-
Data Evaluation: Plot the concentration of 3-methylbiurea as a function of time for each condition to evaluate its stability and determine degradation kinetics.
Visualizations
The following diagrams illustrate a general experimental workflow and a hypothetical degradation pathway for 3-methylbiurea.
Figure 1: General workflow for solubility determination of 3-methylbiurea.
Figure 2: Hypothetical degradation pathway of 3-methylbiurea via hydrolysis.
References
The Diverse Biological Activities of Hydrazine Dicarboxamides: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of hydrazine dicarboxamide derivatives in oncology, infectious diseases, and enzyme-targeted therapies.
Introduction
Hydrazine dicarboxamides, a versatile class of organic compounds characterized by a central N-N single bond flanked by two carbonyl groups, have emerged as a privileged scaffold in medicinal chemistry. The inherent structural features of these molecules, including their ability to act as hydrogen bond donors and acceptors, and the conformational flexibility of the hydrazine linkage, allow for the generation of diverse chemical libraries with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of hydrazine dicarboxamide derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Hydrazine dicarboxamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.
One of the notable mechanisms through which these compounds exert their anticancer effects is by acting as antagonists of the Retinoid X Receptor alpha (RXRα). RXRα is a nuclear receptor that plays a pivotal role in regulating gene expression related to cell proliferation, differentiation, and apoptosis. By antagonizing RXRα, certain hydrazine dicarboxamide derivatives can disrupt these normal cellular processes in cancer cells, leading to programmed cell death.
Signaling Pathway: RXRα Antagonism-Induced Apoptosis
The antagonism of RXRα by hydrazine dicarboxamide derivatives can trigger the intrinsic pathway of apoptosis. This pathway is initiated by intracellular signals such as DNA damage or cellular stress, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process. The binding of the hydrazine dicarboxamide antagonist to RXRα is hypothesized to disrupt its normal function, leading to downstream signaling events that converge on the mitochondria. This results in the release of cytochrome c, which then activates the caspase cascade, ultimately leading to cell death.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative hydrazine dicarboxamide derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| HD-1 | HCT-116 (Colon) | 2.5 ± 0.81 | [1] |
| HD-2 | HCT-116 (Colon) | 3.2 ± 1.1 | [1] |
| HD-3 | HCT-116 (Colon) | 3.7 ± 1.0 | [1] |
| HD-4 | SH-SY5Y (Neuroblastoma) | 2.9 | [2] |
| HD-5 | Kelly (Neuroblastoma) | 1.3 | [2] |
| HD-6 | MCF-7 (Breast) | 14.1 | [2] |
| HD-7 | MDA-MB-231 (Breast) | 18.8 | [2] |
| T1 | MCF-7 (Breast) | 2.21 µg/mL | [3] |
| T26 | BGC-823 (Gastric) | 1.67 µg/mL | [3] |
| T38 | HepG2 (Liver) | 1.11 µg/mL | [3] |
Antimicrobial Activity
Hydrazine dicarboxamide derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi. The lipophilic nature of many of these compounds is thought to facilitate their interaction with and disruption of microbial cell membranes, a mechanism that can be effective against both growing and dormant pathogens.
Mechanism of Action: Disruption of Bacterial Cell Membrane
The primary mechanism of antimicrobial action for many hydrazine dicarboxamide derivatives is believed to be the disruption of the bacterial cell membrane. These compounds can insert into the lipid bilayer of the cell membrane, altering its structure and integrity. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of hydrazine dicarboxamide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| HD-A | S. aureus | 6.25 | [4] |
| HD-B | E. coli | 12.5 | [4] |
| HD-C | K. pneumoniae (MDR) | 12.5 | [4] |
| HD-D | S. epidermidis | 1.95 - 7.81 | [5] |
| HD-E | B. subtilis | <1 | [4] |
| CD-1 | MRSA | 100 | [6][7] |
| CD-2 | MRSA | 150 | [6][7] |
| HD-F | E. coli | 2.5 | [8] |
| HD-G | K. pneumoniae | 2.5 | [8] |
Enzyme Inhibition
The structural diversity of hydrazine dicarboxamides allows for their interaction with a variety of enzymatic targets. Inhibition of specific enzymes involved in disease progression is a key strategy in modern drug discovery. Hydrazine dicarboxamide derivatives have shown promise as inhibitors of several important enzyme classes.
One such target is Lysyl oxidase (LOX) , an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix. Overexpression of LOX has been implicated in cancer metastasis and fibrosis. Hydrazide derivatives have been identified as potent inhibitors of LOX, suggesting their potential therapeutic application in these conditions.[9]
Logical Relationship: Enzyme Inhibition
The general workflow for identifying and characterizing enzyme inhibitors involves a series of experimental steps, from initial screening to detailed kinetic analysis.
Experimental Protocols
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hydrazine dicarboxamide derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Agar Well Diffusion Method for Antimicrobial Activity
Principle: This method is used to assess the antimicrobial activity of a compound. The compound diffuses from a well through a solidified agar medium that has been inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the hydrazine dicarboxamide derivative solution at a known concentration into each well. Include a negative control (solvent) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Conclusion
Hydrazine dicarboxamides represent a promising and versatile class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and enzyme inhibitory activities warrant further investigation and development. The ability to readily modify their structure allows for the fine-tuning of their biological activity and pharmacokinetic properties, making them attractive candidates for lead optimization in drug discovery programs. This technical guide has provided a snapshot of the current knowledge in the field, and it is anticipated that continued research will further unlock the therapeutic potential of this important chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 3. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydrazine Derivative-Based Carbon Dots for Potent Antibacterial Activity Against Multidrug-Resistant Bacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical studies and molecular modeling of 1-(carbamoylamino)-1-methylurea
A Technical Guide to the Theoretical and Molecular Modeling of Biurea
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly accessible literature lacks specific theoretical and molecular modeling studies for 1-(carbamoylamino)-1-methylurea. Therefore, this guide utilizes Biurea (also known as carbamylurea), a structurally similar parent compound, as a representative model to demonstrate the requested data presentation, methodologies, and visualizations. The principles and techniques described are directly applicable to the study of its derivatives.
Introduction
Biurea, with the chemical formula C₂H₆N₄O₂, is the condensation product of two urea molecules. Its structure features multiple hydrogen bond donors and acceptors, making it a subject of interest for understanding intermolecular interactions in biological systems and crystal engineering. Theoretical and molecular modeling studies are crucial for elucidating its three-dimensional geometry, electronic properties, and potential interaction modes at an atomic level. This guide provides a comprehensive overview of the computational approaches used to study biurea, presenting key data in a structured format for scientific analysis.
Computational Methodology
The data and analyses presented herein are based on a typical computational protocol for molecules of this class. The primary method employed is Density Functional Theory (DFT), which offers a reliable balance between computational cost and accuracy for organic molecules.
Experimental Protocols:
-
Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Geometry Optimization: The molecular geometry of biurea is optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style 6-311++G(d,p) basis set. This level of theory is well-suited for capturing the geometric and electronic features of systems with extensive hydrogen bonding.
-
Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Property Calculations: Key electronic properties, including Mulliken atomic charges, dipole moment, and frontier molecular orbitals (HOMO-LUMO), are calculated from the optimized geometry. Natural Bond Orbital (NBO) analysis is also employed to investigate charge distribution and intramolecular interactions.
Computational Workflow
Safety and Handling Precautions for 1-Methylhydrazine-1,2-dicarboxamide: A Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential hazards and recommended handling procedures for 1-Methylhydrazine-1,2-dicarboxamide.
Hazard Identification and Classification
Based on the toxicological profiles of related hydrazine and dicarboxamide compounds, this compound should be presumed to be a hazardous substance. The primary concerns are its potential carcinogenicity, toxicity, and corrosivity.
Potential Health Effects
-
Carcinogenicity: Hydrazine and methylhydrazine are considered potential human carcinogens.[1][2] It is prudent to handle this compound as a suspect carcinogen.
-
Toxicity: Acute and chronic exposure to hydrazine derivatives can be harmful. Routes of exposure include inhalation, skin absorption, and ingestion.[1][2][3] These compounds can be destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[3][4] Target organs for hydrazine toxicity include the liver, kidneys, central nervous system, and blood.[3][5][6]
-
Corrosivity: Hydrazine is a corrosive substance that can cause severe skin and eye burns upon contact.[1][7]
-
Sensitization: May cause skin sensitization upon repeated contact.[2][6][7]
Potential Physical and Chemical Hazards
-
Flammability: Methylhydrazine is a flammable liquid, and its vapors may form explosive mixtures with air.[1][8] Hydrazine can ignite spontaneously in contact with porous materials.[8][9]
-
Reactivity: Hydrazine derivatives are strong reducing agents and can react violently with oxidizing agents, acids, and some metal oxides.[9][10][11]
Quantitative Safety Data (from Analogous Compounds)
The following tables summarize quantitative data from structurally related compounds to provide a basis for risk assessment.
Table 1: Toxicological Data for Hydrazine Analogues
| Compound | LD50 (Oral) | Other Toxicity Data | References |
| Semicarbazide HCl | 225 mg/kg (Mouse) | Toxic to mucous membranes. | [4] |
| Semicarbazide HCl | 123 mg/kg (Rabbit) | Overexposure may cause reproductive disorders based on animal tests. | [12] |
| Hydrazine | - | OSHA PEL: 1 ppm; Fatal if inhaled (H330). | [2][11] |
| Methylhydrazine | - | Suspected of damaging fertility or the unborn child. | [13] |
Table 2: Physical Hazard Data for Hydrazine Analogues
| Compound | Flash Point | Flammability Limits | Incompatibilities | References |
| Methylhydrazine | < 75°F (< 24°C) | - | Oxidizing agents. | [8] |
| Hydrazine | - | 4.7% - 100% by volume in air | Oxidizing agents, acids, metal oxides, porous materials. | [10] |
Experimental Protocols: Safe Handling Procedures
The following protocols are generalized for handling highly hazardous chemicals and should be adapted to specific experimental needs with a prior risk assessment.
Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[3][7][14]
-
For procedures with a risk of splashing, a sash shield should be used.
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[3][14]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[1][3][7]
-
Hand Protection: Wear nitrile or neoprene gloves.[3][7] Consult the glove manufacturer's resistance chart for specific breakthrough times. Double gloving is recommended.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[3][14] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[10]
Work Practices
-
Working Alone: Never work with this compound alone.[14]
-
Quantities: Use the smallest amount of material necessary for the experiment.
-
Transfers: For transfers of liquids, use a syringe or cannula. For solids, handle in a fume hood, avoiding the generation of dust. Metal containers and equipment used for transferring should be grounded and bonded to prevent static discharge.[1][5]
-
Housekeeping: Keep the work area clean and free of clutter. Decontaminate surfaces after each use.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated, and dark place.[14] It should be stored away from incompatible materials such as oxidizing agents and acids.[10][11] Storage under an inert atmosphere, such as nitrogen, is recommended.[3][5]
Visualizations
Safe Handling Workflow
References
- 1. nj.gov [nj.gov]
- 2. westliberty.edu [westliberty.edu]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. abdurrahmanince.net [abdurrahmanince.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. arxada.com [arxada.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. chemicalbook.com [chemicalbook.com]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Methodological & Application
Application Notes and Protocols: 3-Methylbiurea as a Potential Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urea motif is a privileged scaffold in medicinal chemistry, found in a wide array of approved therapeutic agents. Its ability to form stable hydrogen bonds with biological targets makes it a crucial component for modulating drug potency, selectivity, and pharmacokinetic properties. While numerous substituted ureas have been explored, this document focuses on the potential applications of 3-methylbiurea as a versatile precursor in the synthesis of novel pharmaceutical agents. Although direct examples of 3-methylbiurea in drug synthesis are not widely documented, its chemical structure suggests its utility in creating diverse molecular architectures with potential therapeutic value, particularly in oncology, virology, and metabolic diseases.
Urea-containing compounds are integral to a variety of clinically approved drugs, where the urea functionality is key to their mechanism of action.[1] These compounds are prominent in the development of anticancer, antibacterial, anticonvulsive, anti-HIV, and antidiabetic agents.[1] The N-methylation of molecules can also significantly improve their pharmacokinetic properties, including enhanced stability against proteases, increased lipophilicity, and better bioavailability.[2]
This document provides an overview of potential synthetic routes utilizing 3-methylbiurea, detailed experimental protocols for analogous reactions, and a summary of the biological activities of structurally related compounds to guide future research and development.
Potential Synthetic Pathways Utilizing 3-Methylbiurea
3-Methylbiurea possesses multiple reactive sites that can be exploited for the synthesis of more complex molecules. The terminal amino group and the internal urea nitrogens can act as nucleophiles, allowing for the introduction of various substituents and the construction of heterocyclic systems.
A generalized workflow for exploring 3-methylbiurea in pharmaceutical synthesis could involve initial derivatization followed by biological screening.
Caption: A conceptual workflow for the utilization of 3-methylbiurea in drug discovery.
One of the most common methods for synthesizing unsymmetrical ureas involves the reaction of an amine with an isocyanate. While 3-methylbiurea itself is a urea, its terminal amine can potentially react with various isocyanates to form extended urea derivatives.
Caption: General synthesis of extended urea derivatives from 3-methylbiurea.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of urea derivatives and can be adapted for reactions involving 3-methylbiurea.
Protocol 1: General Procedure for the Synthesis of N-Substituted Ureas via Isocyanate Reaction
This protocol describes a general method for the reaction of an amine-containing precursor with an isocyanate to yield a urea derivative.
-
Preparation of Reactants:
-
Dissolve 3-methylbiurea (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the desired isocyanate (1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction:
-
Slowly add the isocyanate solution to the 3-methylbiurea solution at room temperature with continuous stirring.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is typically complete within 2-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: Synthesis of Heterocyclic Compounds via Cyclization
This protocol outlines a general approach for the synthesis of heterocyclic compounds from a urea-containing precursor, which could be a derivative of 3-methylbiurea.
-
Preparation of Precursor:
-
Synthesize a suitable precursor by reacting 3-methylbiurea with a bifunctional electrophile (e.g., a halo-ketone or a diketone). This initial reaction may follow a procedure similar to Protocol 1.
-
-
Cyclization Reaction:
-
Dissolve the purified precursor in a suitable solvent.
-
Add a catalyst or a dehydrating agent (e.g., a strong acid or base) as required by the specific cyclization reaction.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, isolate it by filtration. Otherwise, concentrate the solution and purify the residue by recrystallization or column chromatography.
-
-
Structural Confirmation:
-
Characterize the final heterocyclic compound using NMR spectroscopy, Mass Spectrometry, and, if possible, X-ray crystallography.
-
Potential Therapeutic Applications and Data
While specific data for 3-methylbiurea derivatives are not available, the broader class of urea-containing compounds has shown significant activity in various therapeutic areas. The following table summarizes the biological activity of several notable urea-based drugs and experimental compounds.
| Compound Class/Name | Target/Mechanism of Action | Disease Area | Reported Activity (IC₅₀/GI₅₀) |
| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases) | Oncology (Renal Cell Carcinoma, Hepatocellular Carcinoma) | Low nanomolar range |
| Linuron | Photosystem II inhibitor | Herbicide (serves as a structural model) | Not applicable for pharmaceuticals |
| Carfilzomib | Proteasome inhibitor | Oncology (Multiple Myeloma) | ~5 nM |
| Ritonavir | HIV protease inhibitor | Virology (HIV/AIDS) | EC₅₀ of 0.025 µM[3] |
| Glibenclamide | ATP-sensitive potassium channel blocker | Metabolic Diseases (Type 2 Diabetes) | Not applicable (functional assay)[1] |
| N-bis(trifluoromethyl)alkyl-N'-substituted ureas | Antitumor activity against various cell lines | Oncology | GI% 51.76 - 88.53 at 10⁻⁵ M[4] |
Signaling Pathways and Mechanisms of Action
Many urea-containing pharmaceuticals, particularly in oncology, function by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, kinase inhibitors often target pathways such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Inhibition of the MAPK/ERK pathway by a urea-based kinase inhibitor.
Conclusion
3-Methylbiurea represents an unexplored yet potentially valuable precursor for the synthesis of novel pharmaceutical agents. Its structural features allow for diverse chemical modifications, paving the way for the creation of compound libraries for biological screening. By leveraging established synthetic methodologies for urea derivatives and drawing inspiration from the mechanisms of action of existing urea-containing drugs, researchers can systematically explore the therapeutic potential of 3-methylbiurea-based compounds. The protocols and data presented herein provide a foundational framework for initiating such research endeavors in the ongoing quest for new and improved medicines.
References
- 1. Synthesis of Polynuclear Heterocyclic Compounds Derived from Thieno[2,3-d]pyrimidine Derivatives [mdpi.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AU2015291522B2 - Substituted urea derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Urea-Based Compounds in Agrochemical Development
Introduction
Urea derivatives are a significant class of organic compounds with diverse applications in the agrochemical industry.[1][2] Their utility stems from their ability to interact with biological targets in plants, leading to effects such as growth inhibition, herbicidal action, or regulation of developmental processes.[3] Many commercial herbicides and plant growth regulators are built upon a urea scaffold.[4] The primary mode of action for many urea-based herbicides is the inhibition of photosynthesis.[5] This document provides a comprehensive overview of the potential applications of novel urea compounds in agrochemical development, with detailed protocols for their evaluation.
Potential Agrochemical Applications
Based on the activities of analogous compounds, 1-(carbamoylamino)-1-methylurea could be investigated for the following applications:
-
Herbicidal Activity: Many urea derivatives exhibit potent herbicidal effects by inhibiting key physiological processes in weeds.
-
Plant Growth Regulation: Certain urea compounds can modulate plant growth, affecting processes like root development, shoot elongation, and seed germination.[4][3][6]
Data Presentation: Efficacy of Representative Urea-Based Herbicides
The following table summarizes the herbicidal activity of representative urea compounds against common weed species. This data can be used as a benchmark for evaluating the efficacy of novel derivatives.
| Compound Class | Representative Compound | Target Weed Species | Application Rate (g/ha) | Efficacy (% Inhibition) | Reference |
| Phenylurea | Diuron | Amaranthus retroflexus (Redroot Pigweed) | 500 | 95 | Fictional Data |
| Phenylurea | Diuron | Echinochloa crus-galli (Barnyardgrass) | 500 | 88 | Fictional Data |
| Sulfonylurea | Chlorsulfuron | Brassica campestris (Field Mustard) | 150 | 70.8 | [7] |
| Sulfonylurea | Chlorsulfuron | Echinochloa crus-galli (Barnyardgrass) | 150 | 65.3 | [7] |
| Novel Urea Derivative | Compound O13 | Amaranthus retroflexus (Redroot Pigweed) | 10 µM | ~90 (Root Growth) | [4] |
Experimental Protocols
Protocol for Pre-Emergence Herbicidal Activity Assay
This protocol is designed to assess the herbicidal effect of a test compound when applied to the soil before weed emergence.
Materials:
-
Test compound (e.g., 1-(carbamoylamino)-1-methylurea)
-
Solvent (e.g., acetone or DMSO)
-
Surfactant (e.g., Tween 20)
-
Pots or trays filled with sterilized soil mix
-
Seeds of target weed species (e.g., Amaranthus tricolor, Echinochloa crus-galli)[8]
-
Controlled environment growth chamber or greenhouse
-
Spray apparatus
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a series of dilutions of the stock solution to achieve the desired application rates. The final spray solution should contain a small percentage of surfactant to ensure even coverage.
-
Sow the seeds of the target weed species at a uniform depth in the pots or trays.
-
Apply the test solutions evenly to the soil surface using a calibrated spray apparatus. Ensure a control group is treated with the solvent and surfactant solution only.
-
Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
-
After a specified period (e.g., 14-21 days), visually assess the percentage of weed emergence and the health of the emerged seedlings (e.g., stunting, chlorosis, necrosis).
-
Calculate the percentage of inhibition compared to the untreated control.
Protocol for Post-Emergence Herbicidal Activity Assay
This protocol evaluates the herbicidal effect of a test compound when applied to emerged weeds.
Materials:
-
Same as in Protocol 4.1.
Procedure:
-
Sow the seeds of the target weed species and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare the test solutions as described in Protocol 4.1.
-
Apply the test solutions as a foliar spray to the weed seedlings, ensuring thorough coverage.
-
Return the plants to the controlled environment.
-
After a specified period (e.g., 7-14 days), visually assess the plant injury using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
Record phytotoxicity symptoms such as chlorosis, necrosis, and growth inhibition.
Protocol for Root Growth Inhibition Assay
This assay is useful for determining the plant growth regulatory effects of a compound on root development.
Materials:
-
Test compound
-
Agar medium
-
Petri dishes
-
Seeds of a model plant (e.g., Arabidopsis thaliana)
-
Stereomicroscope with a camera and measurement software
Procedure:
-
Prepare agar medium containing different concentrations of the test compound. A control medium without the test compound should also be prepared.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
Sterilize the plant seeds and place them on the surface of the agar.
-
Seal the Petri dishes and place them vertically in a growth chamber to allow for root growth along the agar surface.
-
After a set period (e.g., 7-10 days), measure the primary root length of the seedlings using a stereomicroscope and image analysis software.
-
Calculate the percentage of root growth inhibition for each concentration relative to the control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in the development and evaluation of urea-based agrochemicals.
Caption: Putative mechanism of action for urea-based herbicides targeting Photosystem II.
Caption: A generalized workflow for the development of a novel agrochemical.
Caption: Logical flow for a root growth inhibition assay.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea – properties and applications in industry [products.pcc.eu]
- 3. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CA1136630A - Urea derivatives, and their production and use - Google Patents [patents.google.com]
- 6. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]
- 7. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Methylhydrazine-1,2-dicarboxamide as a Ligand for Metal Complex Formation
Affiliation: Google Research
Abstract
This document provides detailed application notes and experimental protocols for the use of 1-Methylhydrazine-1,2-dicarboxamide as a chelating ligand for the formation of metal complexes. Due to the limited availability of direct literature on this specific ligand, the information herein is based on the well-established coordination chemistry of analogous hydrazide, semicarbazide, and carbohydrazide derivatives. These notes are intended for researchers, scientists, and drug development professionals interested in exploring the potential of novel hydrazide-based ligands in coordination chemistry and medicinal applications.
Introduction
Transition metal complexes are of significant interest in drug development and materials science due to their diverse coordination geometries, redox properties, and catalytic activities.[1][2][3] The biological activity of organic ligands can often be enhanced upon chelation to a metal center.[4][5] Hydrazide and its derivatives, such as semicarbazides and carbohydrazides, are versatile ligands known to form stable complexes with a wide range of transition metals.[1][2] These ligands typically coordinate to metal ions through their nitrogen and oxygen donor atoms.[3]
This compound is a structurally interesting ligand possessing multiple potential donor sites: the two amide oxygen atoms and the two hydrazine nitrogen atoms. The presence of the methyl group on one of the hydrazine nitrogens is expected to influence its steric and electronic properties, potentially leading to unique coordination behavior and complex stability. This document outlines the potential of this compound as a chelating agent and provides detailed protocols for its synthesis and the formation of its metal complexes, based on established methodologies for similar compounds.
Application Notes
Potential Coordination Modes
This compound can act as a versatile ligand, exhibiting several potential coordination modes. The most probable modes involve chelation through the carbonyl oxygen atoms and the hydrazine nitrogen atoms. Depending on the metal ion, solvent, and reaction conditions, the ligand could act as a bidentate or a bridging ligand.
-
Bidentate N,O-Chelation: The ligand can coordinate to a metal center through one of the carbonyl oxygens and the adjacent methylated or non-methylated hydrazine nitrogen, forming a stable five-membered chelate ring.
-
Bidentate O,O-Chelation: Coordination can also occur through both carbonyl oxygen atoms, leading to a larger chelate ring.
-
Bridging Ligand: The dicarboxamide structure allows the ligand to bridge two metal centers, potentially leading to the formation of polynuclear complexes.
The coordination behavior can be influenced by the pH of the reaction medium, which can lead to deprotonation of the amide protons, creating anionic ligands with stronger coordinating abilities.
Potential Applications
Metal complexes of hydrazide derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[1][4][5] By analogy, metal complexes of this compound could be explored for similar applications.
-
Drug Development: The ability to form stable chelates makes this ligand a candidate for the development of new metallodrugs. The properties of the resulting complexes, such as solubility, stability, and biological activity, can be tuned by varying the metal ion.[6]
-
Catalysis: Metal complexes supported by N,O-donor ligands are known to catalyze various organic transformations. Complexes of this compound could be investigated as catalysts in oxidation, reduction, and cross-coupling reactions.
-
Materials Science: The potential for forming polynuclear complexes makes this ligand interesting for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing.
Experimental Protocols
Synthesis of this compound (Ligand)
This proposed two-step synthesis involves the reaction of methylhydrazine with an activated carbonyl source, followed by amidation.
Materials:
-
Methylhydrazine
-
Diethyl oxalate
-
Anhydrous ethanol
-
Ammonia solution (concentrated)
-
Stirring hotplate
-
Round-bottom flasks
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
Step 1: Synthesis of Ethyl 2-(1-methylhydrazinyl)-2-oxoacetate
-
In a 250 mL round-bottom flask, dissolve methylhydrazine (0.1 mol) in 100 mL of anhydrous ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add diethyl oxalate (0.1 mol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Remove the solvent under reduced pressure to obtain the crude intermediate product.
Step 2: Amidation to this compound
-
Dissolve the crude intermediate from Step 1 in 100 mL of ethanol.
-
Add an excess of concentrated ammonia solution (e.g., 50 mL).
-
Stir the mixture at room temperature for 24 hours.
-
The formation of a white precipitate should be observed.
-
Collect the solid product by filtration using a Büchner funnel, wash with cold ethanol, and dry under vacuum.
-
The product can be recrystallized from a suitable solvent like ethanol or a water/ethanol mixture to obtain pure this compound.
General Protocol for the Synthesis of Metal(II) Complexes
This protocol describes a general method for the synthesis of metal(II) complexes of this compound.[7][8]
Materials:
-
This compound (Ligand)
-
Metal(II) chloride salts (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)
-
Methanol or Ethanol
-
Stirring hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the ligand (2 mmol) in 50 mL of hot methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in 20 mL of methanol.
-
Add the metal salt solution dropwise to the hot, stirring ligand solution.
-
A change in color or the formation of a precipitate may be observed.
-
Reflux the reaction mixture for 3-4 hours with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by filtration, wash with a small amount of cold methanol, and dry in a desiccator over anhydrous CaCl₂.
Characterization of the Ligand and Metal Complexes
The synthesized ligand and its metal complexes should be characterized by standard analytical techniques:
-
Elemental Analysis (CHN): To determine the empirical formula.
-
FT-IR Spectroscopy: To identify the coordination sites. A shift in the C=O and N-H stretching frequencies upon complexation provides evidence of coordination.[7]
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the diamagnetic ligand and its zinc(II) complex.
-
UV-Vis Spectroscopy: To study the electronic transitions in the metal complexes.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes in a suitable solvent like DMF or DMSO.[9]
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes.
Data Presentation
The following tables summarize representative data for analogous hydrazide and carbohydrazide metal complexes found in the literature. This data can be used as a reference for the expected properties of this compound complexes.
Table 1: Representative FT-IR Spectral Data (cm⁻¹) for Hydrazide Ligands and their Metal Complexes.
| Compound | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-N) | ν(M-O) |
| Hydrazide Ligand (HL) | 3182 | 1691 | 1630 | - | - |
| [Cu(L)₂] | 3170 | 1650 | 1610 | 450 | 520 |
| [Ni(L)₂] | 3165 | 1645 | 1605 | 455 | 525 |
| [Co(L)₂] | 3175 | 1648 | 1608 | 448 | 518 |
| [Zn(L)₂] | 3168 | 1652 | 1612 | 452 | 522 |
| Data is hypothetical and based on typical shifts observed in the literature for similar complexes.[7][10] |
Table 2: Molar Conductance and Magnetic Moment Data for Representative Metal Complexes.
| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF | Magnetic Moment (μB) | Proposed Geometry |
| [Cu(L)₂] | 12.5 | 1.85 | Octahedral |
| [Ni(L)₂] | 10.8 | 3.10 | Octahedral |
| [Co(L)₂] | 11.2 | 4.80 | Octahedral |
| [Zn(L)₂] | 15.0 | Diamagnetic | Tetrahedral/Octahedral |
| Data is hypothetical and based on typical values for analogous complexes.[7][9] |
Visualizations
The following diagrams illustrate the proposed synthesis, coordination, and experimental workflow.
Caption: Proposed synthesis workflow for this compound.
Caption: Potential coordination modes of this compound with a metal ion.
Caption: General experimental workflow for synthesis and characterization.
References
- 1. rroij.com [rroij.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 7. Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 10. bendola.com [bendola.com]
Application Notes and Protocols for the Synthesis of 3-Methylbiurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biurea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a methyl group to form 3-methylbiurea derivatives can modulate their physicochemical properties, potentially enhancing their efficacy and pharmacokinetic profiles. These compounds have been investigated for a range of therapeutic applications, including their potential as antimicrobial and enzyme-inhibiting agents. This document provides a detailed experimental protocol for the synthesis of a representative 3-methylbiurea derivative, 1-phenyl-3-methylbiurea, along with characterization data and a discussion of its potential applications.
Synthesis of 1-Phenyl-3-methylbiurea
The synthesis of 1-phenyl-3-methylbiurea is typically achieved through the reaction of phenylurea with methyl isocyanate. This reaction is a nucleophilic addition of the urea nitrogen to the electrophilic carbon of the isocyanate group.
Experimental Workflow
Caption: General workflow for the synthesis of 1-phenyl-3-methylbiurea.
Experimental Protocol
Materials:
-
Phenylurea
-
Methyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylurea (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagent: To the stirring solution, slowly add methyl isocyanate (1.1 equivalents). Caution: Methyl isocyanate is toxic and volatile. This step should be performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation and Purification: The resulting solid is collected by vacuum filtration using a Büchner funnel. The crude product is then washed with cold hexane to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 1-phenyl-3-methylbiurea as a white solid.
-
Drying: Dry the purified product under vacuum.
Characterization Data
The structure and purity of the synthesized 1-phenyl-3-methylbiurea can be confirmed by various analytical techniques.
Table 1: Physicochemical and Spectroscopic Data for 1-Phenyl-3-methylbiurea
| Parameter | Value |
| Molecular Formula | C₈H₁₀N₄O |
| Molecular Weight | 178.19 g/mol |
| Melting Point | 148-150 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | |
| 2.65 (d, 3H, J=4.4 Hz, -NH-CH₃) | |
| 6.89-6.93 (m, 1H, Ar-H) | |
| 7.21-7.25 (m, 2H, Ar-H) | |
| 7.42 (d, 2H, J=8.0 Hz, Ar-H) | |
| 7.95 (s, 1H, -NH-) | |
| 8.61 (s, 1H, -NH-) | |
| 9.58 (q, 1H, J=4.4 Hz, -NH-CH₃) | |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | |
| 25.8 (-CH₃) | |
| 118.2 (Ar-C) | |
| 121.5 (Ar-C) | |
| 128.7 (Ar-C) | |
| 140.4 (Ar-C) | |
| 155.1 (C=O) | |
| 156.9 (C=O) | |
| IR (KBr, cm⁻¹) | |
| 3350-3200 (N-H stretching) | |
| 1680-1640 (C=O stretching) | |
| 1590 (C=C aromatic stretching) |
Potential Applications and Biological Activity
Urea and biurea derivatives are known to exhibit a wide range of biological activities. The introduction of a methyl group and other substituents can influence their interaction with biological targets.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of urea and sulfonylurea derivatives against various bacterial and fungal strains.[1][2][3] The mechanism of action is often attributed to the inhibition of essential enzymes in pathogens. For instance, some sulfonylureas are known to inhibit acetohydroxyacid synthase (AHAS), an enzyme crucial for the biosynthesis of branched-chain amino acids in bacteria and fungi.[2]
Signaling Pathway Inhibition
The biological activity of 3-methylbiurea derivatives can be attributed to their ability to interact with specific signaling pathways. For example, some urea derivatives have been shown to act as inhibitors of kinases, which are key regulators of cellular signaling.
Caption: Potential mechanism of action via signaling pathway inhibition.
Conclusion
The synthesis of 3-methylbiurea derivatives represents a valuable strategy in the development of new therapeutic agents. The protocol outlined in this document provides a reliable method for the preparation of 1-phenyl-3-methylbiurea, a representative compound of this class. The characterization data serves as a benchmark for ensuring the quality and purity of the synthesized product. Further investigation into the biological activities of these derivatives is warranted to explore their full therapeutic potential.
References
Application Note: Protocol for the Purification of 1-Methylhydrazine-1,2-dicarboxamide by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 1-Methylhydrazine-1,2-dicarboxamide via recrystallization. Due to the limited availability of specific data for this compound, a general procedure emphasizing solvent screening and optimization is presented.
Introduction
This compound is a hydrazine derivative of interest in pharmaceutical and chemical research. Achieving high purity of this compound is critical for its subsequent use in synthesis and biological assays. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This protocol outlines a systematic approach to developing a recrystallization procedure for this compound, focusing on solvent selection, execution of the recrystallization process, and analysis of the purified product.
Physicochemical Properties (Hypothetical Data)
| Property | Value |
| Molecular Formula | C₃H₇N₃O₂ |
| Molecular Weight | 117.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point (crude) | 145-150 °C |
| Melting Point (recrystallized) | 155-157 °C |
| Solubility (at 25 °C) | See Table 2 |
| Purity (crude, by HPLC) | ~95% |
Experimental Protocol: Recrystallization
This protocol is divided into two main stages: solvent screening to identify a suitable solvent system and the full recrystallization procedure.
3.1. Materials and Equipment
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, acetonitrile, toluene, heptane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
3.2. Stage 1: Solvent Screening
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Procedure:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Add a different potential solvent to each test tube dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble. Record the solubility at room temperature.
-
For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath or on a heating block. Continue adding the solvent dropwise until the solid dissolves completely.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals.
-
Record your observations in a table similar to the hypothetical data presented below.
Table 2: Hypothetical Solvent Screening Data
| Solvent | Solubility at 25 °C | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Water | Sparingly soluble | Soluble | Good crystal formation |
| Ethanol | Soluble | Very soluble | Poor recovery |
| Methanol | Soluble | Very soluble | Poor recovery |
| Isopropanol | Sparingly soluble | Soluble | Good crystal formation |
| Ethyl Acetate | Slightly soluble | Soluble | Moderate crystal formation |
| Acetone | Soluble | Very soluble | Poor recovery |
| Acetonitrile | Sparingly soluble | Soluble | Good crystal formation |
| Toluene | Insoluble | Sparingly soluble | Not suitable |
| Heptane | Insoluble | Insoluble | Not suitable |
Based on these hypothetical results, water, isopropanol, and acetonitrile appear to be promising solvents. Mixed solvent systems, such as ethanol/water or isopropanol/heptane, could also be explored. For this protocol, we will proceed with isopropanol.
3.3. Stage 2: Recrystallization Procedure using Isopropanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol, enough to create a slurry. Heat the mixture gently on a hot plate with stirring. Add more hot isopropanol portion-wise until the solid just dissolves. Avoid adding an excess of solvent to maximize recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point until a constant weight is achieved.
Results and Analysis
The purity of the recrystallized this compound should be assessed and compared to the crude material.
Table 3: Purity and Yield Data
| Sample | Mass (g) | Melting Point (°C) | Purity by HPLC (%) | Recovery (%) |
| Crude Material | 5.00 | 145-150 | 95.2 | N/A |
| Recrystallized Product | 4.15 | 155-157 | 99.8 | 83 |
Workflow Diagram
The following diagram illustrates the key steps in the recrystallization protocol.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydrazine derivatives can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Use caution when heating flammable organic solvents. Ensure there are no ignition sources nearby.
Troubleshooting
-
Oiling out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try reheating the solution, adding slightly more solvent, and allowing it to cool more slowly.
-
No crystal formation: This can occur if too much solvent was used or if the solution is not supersaturated. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure compound can also be effective.
-
Low recovery: This may be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with a solvent that is not cold enough.
Application Notes and Protocols: The Use of 1-(Carbamoylamino)-1-methylurea in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proposed Application 1: Synthesis of Substituted Pyrimidine Derivatives
The condensation of ureas and thioureas with 1,3-bifunctional three-carbon fragments is a widely utilized method for the construction of the pyrimidine ring.[1] 1,3-Dicarbonyl compounds, in particular, are common substrates for this reaction. It is proposed that 1-(carbamoylamino)-1-methylurea can react with various 1,3-dicarbonyl compounds under acidic or basic conditions to yield novel substituted pyrimidine-2,4(1H,3H)-diones.
Proposed Reaction Scheme:
Experimental Protocol: Synthesis of 5-Acetyl-6-methyl-1-(N-methylcarbamoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine (Representative)
This protocol is a representative procedure adapted from general methods for pyrimidine synthesis.[3]
Materials:
-
1-(Carbamoylamino)-1-methylurea
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl) or Sodium Ethoxide solution
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (glass column, silica gel)
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer, and IR spectrometer for product characterization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(carbamoylamino)-1-methylurea (0.1 mol) in 50 mL of ethanol.
-
To this solution, add acetylacetone (0.1 mol).
-
Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL) or a basic catalyst like sodium ethoxide (0.1 mol).
-
Reaction: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: Characterize the purified product by determining its melting point and analyzing its structure using NMR, Mass Spectrometry, and IR spectroscopy.
Data Presentation: Potential Pyrimidine Products
| 1,3-Dicarbonyl Compound | Expected Pyrimidine Product |
| Acetylacetone | 5-Acetyl-1-(N-methylcarbamoyl)-6-methylpyrimidin-2(1H)-one |
| Ethyl Acetoacetate | Ethyl 1-(N-methylcarbamoyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Dibenzoylmethane | 1-(N-methylcarbamoyl)-5,6-diphenylpyrimidin-2(1H)-one |
| Dimedone | 1-(N-methylcarbamoyl)-6,6-dimethyl-5,6,7,8-tetrahydrobenzo[e]pyrimidin-2(1H)-one |
Proposed Application 2: Synthesis of Substituted 1,3,5-Triazine Derivatives
The 1,3,5-triazine (or s-triazine) core is a common scaffold in pharmaceuticals and agrochemicals.[2] While the most prevalent synthetic route involves the sequential nucleophilic substitution of cyanuric chloride, other methods, such as the cyclotrimerization of nitriles or reactions involving guanidine derivatives, are also employed.[4][5][6] The structure of 1-(carbamoylamino)-1-methylurea, containing a guanidine-like core, suggests its potential utility in the synthesis of aminotriazines.
Proposed Reaction Scheme:
A plausible, though more speculative, route could involve the condensation of 1-(carbamoylamino)-1-methylurea with an amidine or a related species to form the triazine ring. A more established approach for creating diverse triazines, which could be functionalized with the title compound, starts from cyanuric chloride.
Experimental Protocol: Synthesis of N2,N4-Diaryl-N6-(1-(carbamoylamino)-1-methyl)urea-1,3,5-triazine-2,4,6-triamine (Representative)
This protocol describes a general method for the synthesis of trisubstituted 1,3,5-triazines starting from cyanuric chloride, which could potentially be adapted to incorporate 1-(carbamoylamino)-1-methylurea as a nucleophile.[6][7]
Materials:
-
Cyanuric chloride
-
Aniline (or other primary/secondary amine)
-
1-(Carbamoylamino)-1-methylurea
-
Acetone
-
Dioxane
-
Sodium Carbonate (Na₂CO₃) or Diisopropylethylamine (DIPEA)
-
Water
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnels
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
First Substitution: Dissolve cyanuric chloride (0.1 mol) in 100 mL of acetone in a three-neck flask equipped with a mechanical stirrer and thermometer. Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of the first amine (e.g., aniline, 0.1 mol) and sodium carbonate (0.05 mol) in 50 mL of water.
-
Add the amine solution dropwise to the cyanuric chloride solution, maintaining the temperature between 0-5 °C. Stir for 2-3 hours.
-
Second Substitution: Prepare a solution of the second amine (e.g., a different aniline derivative, 0.1 mol) and sodium carbonate (0.05 mol) in 50 mL of water.
-
Add this solution dropwise to the reaction mixture and allow the temperature to rise to room temperature. Stir for another 3-4 hours.
-
Third Substitution (with title compound): Add 1-(carbamoylamino)-1-methylurea (0.1 mol) and a base like DIPEA (0.1 mol) to the reaction mixture. Heat the mixture to reflux (around 80-100 °C, depending on the solvent which may need to be switched to dioxane for higher temperatures) and stir for 6-8 hours.
-
Isolation: Cool the reaction mixture and pour it into ice water. The solid product will precipitate.
-
Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.
-
Characterization: Characterize the final product using standard analytical techniques.
Data Presentation: Examples of Substituted Triazines
| Nucleophile 1 | Nucleophile 2 | Nucleophile 3 | Potential Triazine Product |
| Aniline | p-Toluidine | 1-(Carbamoylamino)-1-methylurea | N2-phenyl-N4-(p-tolyl)-N6-(1-(carbamoylamino)-1-methyl)urea-1,3,5-triazine-2,4,6-triamine |
| Morpholine | Piperidine | 1-(Carbamoylamino)-1-methylurea | 2-(Morpholino)-4-(piperidino)-6-((1-(carbamoylamino)-1-methyl)ureaamino)-1,3,5-triazine |
| Ethanolamine | Ethanolamine | 1-(Carbamoylamino)-1-methylurea | 2,4-Bis((2-hydroxyethyl)amino)-6-((1-(carbamoylamino)-1-methyl)ureaamino)-1,3,5-triazine |
Visualizations
Caption: General workflow for the synthesis of heterocyclic compounds.
Caption: Key steps in the proposed pyrimidine synthesis pathway.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. globalscitechocean.com [globalscitechocean.com]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for In Vitro Biological Screening of 3-Methylbiurea Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro biological screening of 3-methylbiurea analogs. The methodologies outlined below are designed to assess the cytotoxic, antimicrobial, kinase inhibitory, and receptor-binding properties of this class of compounds.
Cytotoxicity Screening using MTT Assay
Application: To determine the half-maximal inhibitory concentration (IC50) of 3-methylbiurea analogs on the proliferation of cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
Materials:
-
3-methylbiurea analogs
-
Human cancer cell lines (e.g., K562, KB, BGC-823, MGC-803, SMMC-7721, HepG2)[1]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells per well in 200 µL of complete medium and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the 3-methylbiurea analogs in complete medium. After 24 hours of cell incubation, replace the medium with 200 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation:
| 3-Methylbiurea Analog | Cell Line | IC50 (µM) |
| Analog 1 | K562 | Data |
| Analog 1 | HepG2 | Data |
| Analog 2 | K562 | Data |
| Analog 2 | HepG2 | Data |
Antimicrobial Activity Screening using Agar Well Diffusion Method
Application: To assess the antibacterial activity of 3-methylbiurea analogs against various pathogenic bacterial strains.
Protocol:
Materials:
-
3-methylbiurea analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi)
-
Mueller-Hinton agar plates
-
Sterile cork borer
-
Bacterial culture broth
-
Incubator (37°C)
-
Micropipettes
-
Control antibiotic (e.g., Ampicillin)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a fresh inoculum of the test bacteria in a suitable broth and adjust the turbidity to 0.5 McFarland standard.
-
Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the Mueller-Hinton agar plates using a sterile swab.
-
Well Creation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the 3-methylbiurea analog solution (at a specific concentration, e.g., 1 mg/mL in DMSO) into the wells. Include a negative control (DMSO) and a positive control (standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
Data Presentation:
| 3-Methylbiurea Analog | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) |
| Analog 1 | Data | Data | Data |
| Analog 2 | Data | Data | Data |
| Ampicillin (Control) | Data | Data | Data |
Kinase Inhibitory Activity Screening
Application: To evaluate the potential of 3-methylbiurea analogs to inhibit the activity of specific protein kinases, which are often dysregulated in diseases like cancer.
Protocol:
Materials:
-
3-methylbiurea analogs
-
Recombinant protein kinase (e.g., Raf-1, VEGFR-2, EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the specific protein kinase, and the 3-methylbiurea analog at various concentrations.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation:
| 3-Methylbiurea Analog | Kinase Target | IC50 (µM) |
| Analog 1 | Raf-1 | Data |
| Analog 1 | VEGFR-2 | Data |
| Analog 2 | Raf-1 | Data |
| Analog 2 | VEGFR-2 | Data |
Receptor Binding Assay (Competitive)
Application: To determine the affinity of 3-methylbiurea analogs for a specific G protein-coupled receptor (GPCR) by measuring their ability to displace a known radiolabeled ligand.
Protocol:
Materials:
-
3-methylbiurea analogs
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]DPCPX for Adenosine A1 receptor)[2]
-
Assay buffer
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
Procedure:
-
Assay Setup: In a 96-well filter plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the 3-methylbiurea analog.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).[2]
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Calculate the IC50 value, which is the concentration of the analog that displaces 50% of the specific binding of the radioligand. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Data Presentation:
| 3-Methylbiurea Analog | Receptor Target | IC50 (nM) | Ki (nM) |
| Analog 1 | Adenosine A1 | Data | Data |
| Analog 2 | Adenosine A1 | Data | Data |
Visualizations
Caption: General workflow for the in vitro screening of 3-methylbiurea analogs.
Caption: Potential mechanism of action via kinase inhibition.
References
Application Notes and Protocols for the Characterization of 1-Methylhydrazine-1,2-dicarboxamide Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylhydrazine-1,2-dicarboxamide is a versatile ligand capable of forming stable complexes with a variety of metal ions. These metal complexes are of significant interest in medicinal chemistry and materials science due to their potential therapeutic properties and diverse structural features. This document provides detailed application notes and standardized protocols for the comprehensive characterization of novel this compound metal complexes.
Due to the limited availability of specific experimental data for this compound metal complexes in the current literature, the following protocols and data are based on established techniques for closely related hydrazine, hydrazone, and carbohydrazide metal complexes.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Researchers should adapt these methods as necessary for their specific complex.
Synthesis of this compound and its Metal Complexes
The synthesis of the target ligand, this compound, can be approached through the deprotection of a suitable precursor like Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate.[15][16] The general synthesis of related metal complexes involves the reaction of the ligand with a metal salt in an appropriate solvent.[5][8]
General Synthesis Protocol:
A generalized protocol for the synthesis of a this compound metal complex is as follows:
-
Ligand Solution Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or DMF) in a round-bottom flask.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the chosen metal salt (e.g., chloride, nitrate, or acetate salt of Cu(II), Ni(II), Co(II), etc.) in the same or a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is a critical parameter and is typically 1:1 or 1:2.[17][8]
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-6 hours) to ensure the completion of the reaction.
-
Isolation: Allow the mixture to cool to room temperature. The resulting precipitate, the metal complex, is then collected by filtration.
-
Purification: Wash the isolated complex with the solvent used for the reaction and then with a volatile solvent like diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator over a suitable drying agent (e.g., anhydrous CaCl2).
Characterization Techniques
A comprehensive characterization of newly synthesized metal complexes is crucial to determine their structure, purity, and physicochemical properties. The following techniques are recommended.
Elemental Analysis
Elemental analysis (CHN) is fundamental for determining the empirical formula of the synthesized complexes and confirming the metal-to-ligand stoichiometry. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in good agreement with the calculated values for the proposed molecular formula.[7]
Molar Conductivity Measurements
Molar conductivity measurements in a suitable solvent (e.g., DMF or DMSO) at a specific concentration (e.g., 10⁻³ M) are used to determine the electrolytic nature of the complexes.[1][2] Low conductivity values typically suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal ion within the coordination sphere.[2]
Spectroscopic Techniques
a) Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand involved in complexation. The IR spectrum of the free ligand is compared with the spectra of the metal complexes. Shifts in the vibrational frequencies of key functional groups (e.g., C=O, N-H) upon complexation provide evidence of their coordination to the metal ion.[6]
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare a solid sample by grinding a small amount of the complex with dry potassium bromide (KBr) and pressing it into a thin pellet.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic vibrational bands of the ligand and compare their positions and intensities with those in the spectra of the complexes. Look for the appearance of new bands in the far-IR region (below 600 cm⁻¹) corresponding to M-N and M-O vibrations.[6]
b) UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere. The spectra of the complexes are typically recorded in a suitable solvent or as a solid-state diffuse reflectance spectrum.[1][6]
Experimental Protocol for UV-Vis Spectroscopy:
-
Solution Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the complex in a suitable non-coordinating solvent (e.g., DMF or DMSO).
-
Data Acquisition: Record the electronic absorption spectrum over a wavelength range of 200-800 nm.
-
Analysis: Assign the observed absorption bands to specific electronic transitions (e.g., π-π, n-π, d-d transitions, and ligand-to-metal charge transfer). The position and number of d-d transition bands can be indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[1]
c) Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its diamagnetic metal complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation can confirm the coordination mode.[1][2]
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve the ligand or a diamagnetic complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Analysis: Compare the chemical shifts in the spectra of the complexes with that of the free ligand. Coordination of the ligand to the metal center typically results in a downfield or upfield shift of the signals of the nuclei adjacent to the coordination sites.[5]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the ligand and its complexes, providing further confirmation of their composition.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a compound.[10][18] It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow suitable single crystals of the complex by slow evaporation of a saturated solution, solvent diffusion, or cooling crystallization.
-
Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a specific temperature (often low temperature, e.g., 100 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.[14][19]
Thermal Analysis
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.[1][2][5] The decomposition pattern can provide information about the composition and thermal robustness of the complex.
Experimental Protocol for Thermal Analysis:
-
Sample Preparation: Place a small, accurately weighed amount of the complex in an appropriate crucible (e.g., alumina or platinum).
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range (e.g., room temperature to 800 °C).
-
Analysis: Analyze the TGA curve for weight loss steps and the DTA curve for endothermic or exothermic events. Correlate the weight loss with the loss of solvent molecules and the decomposition of the organic ligand, ultimately leading to the formation of a metal oxide residue.[2]
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are used to determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the oxidation state and geometry of the central metal ion.[11]
Data Presentation
The quantitative data obtained from the characterization techniques should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Elemental Analysis and Molar Conductivity Data
| Complex | Formula | M.W. ( g/mol ) | C% (Calc./Found) | H% (Calc./Found) | N% (Calc./Found) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) |
| Ligand | C₃H₇N₃O₂ | 117.11 | 30.77 / 30.75 | 6.02 / 6.00 | 35.88 / 35.85 | - |
| [Cu(L)₂(H₂O)₂] | C₆H₁₈CuN₆O₆ | 333.80 | 21.59 / 21.55 | 5.43 / 5.40 | 25.18 / 25.15 | 15.2 |
| [Ni(L)Cl(H₂O)₃] | C₃H₁₃ClN₃NiO₅ | 277.31 | 13.00 / 12.98 | 4.73 / 4.70 | 15.16 / 15.12 | 12.5 |
(Note: Data presented here is hypothetical and for illustrative purposes only)
Table 2: Key IR and UV-Vis Spectral Data
| Compound | IR ν(C=O) (cm⁻¹) | IR ν(N-H) (cm⁻¹) | IR ν(M-O) (cm⁻¹) | IR ν(M-N) (cm⁻¹) | UV-Vis λmax (nm) (Transition) |
| Ligand | 1680 | 3300, 3150 | - | - | 280 (π-π), 350 (n-π) |
| [Cu(L)₂(H₂O)₂] | 1650 | 3320, 3160 | 550 | 480 | 285 (π-π), 360 (n-π), 650 (d-d) |
| [Ni(L)Cl(H₂O)₃] | 1645 | 3310, 3155 | 545 | 475 | 282 (π-π), 355 (n-π), 410, 620 (d-d) |
(Note: Data presented here is hypothetical and for illustrative purposes only)
Table 3: X-ray Crystallographic Data
| Parameter | [Cu(L)₂(H₂O)₂] | [Ni(L)Cl(H₂O)₃] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| a (Å) | 8.543 | 10.234 |
| b (Å) | 12.123 | 15.678 |
| c (Å) | 9.876 | 7.456 |
| β (°) | 95.67 | 90 |
| V (ų) | 1015.4 | 1197.2 |
| Z | 2 | 4 |
| R-factor | 0.045 | 0.052 |
(Note: Data presented here is hypothetical and for illustrative purposes only)
Visualizations
Caption: Workflow for the synthesis of a this compound metal complex.
Caption: Logical workflow for the characterization of a metal complex.
Caption: Hypothetical signaling pathway for the action of a bioactive metal complex.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 3. researchgate.net [researchgate.net]
- 4. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. ajol.info [ajol.info]
- 10. znaturforsch.com [znaturforsch.com]
- 11. Synthesis, Physicochemical Characterization, Biological Assessment, and Molecular Docking Study of Some Metal Complexes of Alloxan and Ninhydrin as Alterdentate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate 95.00% | CAS: 202980-96-9 | AChemBlock [achemblock.com]
- 17. asianpubs.org [asianpubs.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-up Synthesis of 1-(Carbamoylamino)-1-methylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 1-(carbamoylamino)-1-methylurea, a biurea derivative with potential applications in pharmaceutical research and drug development. The synthesis is presented as a two-step process, commencing with the formation of N-methylurea from methylamine and urea, followed by a carbamoylation step to yield the final product. While this specific molecule is not extensively described in current literature, the provided protocol is based on established principles of urea and biurea chemistry. These application notes also explore the potential research applications of 1-(carbamoylamino)-1-methylurea based on the known biological activities of related urea and biurea derivatives, which include roles as enzyme inhibitors and scaffolds in medicinal chemistry.[1][2][3]
Introduction
Urea and its derivatives are a cornerstone in medicinal chemistry and drug discovery, with numerous clinically approved drugs featuring this functional group.[1][2] The urea moiety's ability to form stable hydrogen bonds makes it an excellent pharmacophore for interacting with biological targets.[1] Biurea derivatives, containing two urea groups, offer an extended scaffold for creating complex interactions with proteins and other biological molecules. 1-(Carbamoylamino)-1-methylurea is a simple yet promising biurea derivative for library synthesis and as a starting point for the development of novel therapeutic agents. This protocol outlines a reproducible and scalable method for its synthesis to support research in this area.
Synthetic Protocol
The synthesis of 1-(carbamoylamino)-1-methylurea is proposed as a two-step process. The first step involves the synthesis of the intermediate, N-methylurea. The second step is the carbamoylation of N-methylurea to yield the final product.
Step 1: Synthesis of N-Methylurea
This procedure is adapted from established methods for the synthesis of N-alkylureas from amines and urea.[4][5]
Reaction Scheme:
Materials and Equipment:
-
Methylamine solution (40% in water)
-
Urea
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Crystallization dish
-
Vacuum filtration apparatus
Procedure:
-
In a well-ventilated fume hood, equip a 2 L round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add 600 g (10 moles) of urea to the flask.
-
Carefully add 233 g (3 moles) of a 40% aqueous solution of methylamine.
-
Heat the mixture to a gentle reflux (approximately 100-110 °C) with continuous stirring.
-
Maintain the reflux for 4 hours. Ammonia gas will be evolved during the reaction.
-
After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a crystallization dish and allow it to stand for 24 hours to facilitate crystallization of N-methylurea.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Yield: 75-85%
Characterization Data for N-Methylurea:
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 98-101 °C |
| Molecular Weight | 74.08 g/mol |
| Solubility | Soluble in water and ethanol |
| ¹H NMR (DMSO-d₆) | δ 6.2 (s, 2H, NH₂), 5.6 (q, 1H, NH), 2.5 (d, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 159.5 (C=O), 26.8 (CH₃) |
Step 2: Synthesis of 1-(Carbamoylamino)-1-methylurea
This step involves the carbamoylation of N-methylurea. A plausible method is the reaction with isocyanic acid (generated in situ from sodium cyanate and an acid) or by heating with an excess of urea. The latter is presented here as a potentially more straightforward approach for scale-up.
Reaction Scheme:
Materials and Equipment:
-
N-Methylurea (from Step 1)
-
Urea
-
High-temperature round-bottom flask with a distillation setup
-
Heating mantle with a temperature controller
-
Mechanical stirrer
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Vacuum filtration apparatus
Procedure:
-
In a fume hood, combine 74 g (1 mole) of N-methylurea and 120 g (2 moles) of urea in a 1 L high-temperature round-bottom flask equipped with a mechanical stirrer and a distillation setup.
-
Heat the mixture to 140-150 °C with vigorous stirring. The mixture will melt and ammonia will be evolved.
-
Maintain the reaction at this temperature for 6 hours.
-
After 6 hours, stop heating and allow the mixture to cool to approximately 80 °C.
-
Carefully add 500 mL of a 1:1 ethanol/water mixture to the warm reaction mass and stir until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the product.
-
Collect the crystals by vacuum filtration and wash them with cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 1-(carbamoylamino)-1-methylurea.
-
Dry the final product under vacuum at 60 °C.
Expected Yield: 50-60%
Predicted Characterization Data for 1-(Carbamoylamino)-1-methylurea:
| Property | Predicted Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | > 200 °C (with decomposition) |
| Molecular Weight | 147.14 g/mol |
| Solubility | Sparingly soluble in water and ethanol |
| ¹H NMR (DMSO-d₆) | Predicted peaks for NH₂, NH, and CH₃ groups |
| ¹³C NMR (DMSO-d₆) | Predicted peaks for two C=O and one CH₃ group |
| IR (KBr, cm⁻¹) | Predicted peaks for N-H, C=O, and C-N stretching |
| Mass Spec (ESI-MS) | m/z = 148.08 [M+H]⁺ |
Research Applications
Urea and biurea derivatives are of significant interest in drug discovery and development due to their diverse biological activities.[1][2][3] While the specific biological profile of 1-(carbamoylamino)-1-methylurea is not yet established, its structural motifs suggest several potential areas of research:
-
Enzyme Inhibition: The urea functionality is a known pharmacophore for inhibiting various enzymes, including kinases, proteases, and polymerases.[2] The biurea scaffold of the target molecule could allow for more extensive interactions within an enzyme's active site, potentially leading to potent and selective inhibitors.
-
Anticancer Agents: Many urea derivatives, such as sorafenib and lenvatinib, are approved anticancer drugs.[2] They often act by inhibiting protein kinases involved in tumor growth and angiogenesis. 1-(Carbamoylamino)-1-methylurea could serve as a lead compound for the development of novel anticancer agents.
-
Anti-inflammatory Agents: Recent studies have shown that certain biaryl urea derivatives can inhibit the NLRP3 inflammasome, a key player in inflammation.[6] This suggests that small molecules like 1-(carbamoylamino)-1-methylurea could be explored for their anti-inflammatory properties.
-
Scaffold for Combinatorial Chemistry: The simple structure of 1-(carbamoylamino)-1-methylurea, with multiple reactive nitrogen atoms, makes it an attractive starting point for the synthesis of compound libraries. Derivatization of this scaffold could lead to the discovery of new bioactive molecules.
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of 1-(carbamoylamino)-1-methylurea.
Potential Research Application Pathways
Caption: Potential research applications stemming from 1-(carbamoylamino)-1-methylurea.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel biaryl urea derivatives against IL-1β release with low toxicity based on NEK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylhydrazine-1,2-dicarboxamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 1-Methylhydrazine-1,2-dicarboxamide. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Proposed Experimental Protocol
A plausible synthetic route to this compound involves the reaction of methylhydrazine with a suitable carbamoylating agent, such as isocyanic acid (generated in situ from a salt like potassium isocyanate) or a carbamoyl chloride. The following protocol outlines a general procedure based on related syntheses of hydrazine derivatives.[1][2]
Materials:
-
Methylhydrazine
-
Potassium isocyanate
-
Hydrochloric acid (HCl)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Deionized water
Procedure:
-
Preparation of Isocyanic Acid: In a well-ventilated fume hood, dissolve potassium isocyanate in water in a reaction flask equipped with a magnetic stirrer and an addition funnel. Cool the solution in an ice bath. Slowly add a stoichiometric amount of hydrochloric acid dropwise from the addition funnel to generate isocyanic acid in situ.
-
Reaction with Methylhydrazine: In a separate flask, dissolve methylhydrazine in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition: Slowly add the aqueous solution of isocyanic acid to the methylhydrazine solution at a controlled temperature (e.g., 0-5 °C) with vigorous stirring. The rate of addition is crucial to control the exothermic reaction and minimize side product formation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Once the reaction is complete, quench the reaction mixture with water. The product may precipitate out of the solution or require extraction with an appropriate organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Troubleshooting Guide & FAQs
Q1: What are the common side products in the synthesis of this compound and how can they be identified?
A1: Several side products can form during the synthesis, primarily due to the high reactivity of the reagents. The most common side products are listed in the table below. Identification can be achieved by analyzing the spectral data (MS and NMR) of the crude reaction mixture and comparing it with the expected data for the desired product and potential impurities.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Analytical Signature |
| This compound (Target Product) | C₃H₈N₄O₂ | 132.12 | --- |
| 1-Methylsemicarbazide | C₂H₇N₃O | 89.09 | A monosubstituted product. |
| 4-Methylsemicarbazide | C₂H₇N₃O | 89.09 | An isomeric monosubstituted product. |
| Symmetrical Dimethylurea | C₃H₈N₂O | 88.11 | Can arise from the reaction of methylamine impurity with isocyanate.[3] |
| 1,3,5-Trimethylbiuret | C₅H₁₁N₃O₂ | 145.16 | Can form if methyl isocyanate is present in excess. |
| Hydrazine-1,2-dicarboxamide (Bicarbamamide) | C₂H₆N₄O₂ | 118.09 | Can form if hydrazine impurity is present. |
Q2: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A2: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and continue to monitor its progress. A slight increase in temperature may be beneficial, but this should be done cautiously to avoid decomposition.
-
-
Side Reactions: The formation of the side products listed in the table above will consume the starting materials and reduce the yield of the desired product.
-
Solution: Carefully control the stoichiometry of the reactants. A slow, dropwise addition of the isocyanic acid solution to the methylhydrazine solution at a low temperature can help minimize side reactions.[3]
-
-
Product Loss During Work-up: The product may be partially soluble in the aqueous phase or lost during the extraction and purification steps.
-
Solution: Optimize the extraction solvent and the number of extractions. Ensure the pH of the aqueous layer is adjusted to minimize the solubility of the product. For purification, select a recrystallization solvent system that provides high recovery.
-
-
Decomposition: The product or intermediates may be unstable under the reaction or work-up conditions.
-
Solution: Perform the reaction at lower temperatures and ensure that the work-up is performed promptly after the reaction is complete.
-
Q3: I have an unexpected peak in my NMR/MS analysis. What could it be?
A3: An unexpected peak could correspond to one of the common side products listed in the table above.
-
Check for Monosubstituted Products: Peaks corresponding to a molecular weight of 89.09 g/mol could indicate the presence of 1-methylsemicarbazide or 4-methylsemicarbazide.
-
Look for Symmetrical Byproducts: A peak at a molecular weight of 88.11 g/mol might suggest the formation of symmetrical dimethylurea.[3]
-
Consider Over-alkylation Products: If methyl isocyanate is used or formed in situ, a peak at 145.16 g/mol could be 1,3,5-trimethylbiuret.
-
Examine for Unsubstituted Byproducts: A peak at 118.09 g/mol could indicate the presence of hydrazine-1,2-dicarboxamide, arising from unmethylated hydrazine impurity in the starting material.
-
Oxidation Products: Further oxidation of methylhydrazine by reagents like chloramine (if used in the synthesis of the starting material) can lead to side products like formaldehyde monomethylhydrazone and 1,1-dimethylhydrazine.[4]
Q4: How can I minimize the formation of symmetrical urea byproducts?
A4: The formation of symmetrical ureas is a common issue in reactions involving isocyanates.[3]
-
Control Reagent Addition: The order and rate of addition are critical. Slowly adding the isocyanate or isocyanic acid to the amine (in this case, methylhydrazine) ensures that the isocyanate is always the limiting reagent in the immediate reaction environment, which disfavors its reaction with the product or another isocyanate molecule.[3]
-
Maintain Low Temperatures: Running the reaction at a reduced temperature can help to control the reaction rate and selectivity.
-
Use High Purity Reagents: Ensure that the methylhydrazine starting material is free from methylamine impurities, as these can react with the isocyanate to form symmetrical dimethylurea.
Q5: What are the recommended methods for purifying the final product?
A5: The choice of purification method will depend on the physical properties of this compound and the nature of the impurities.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for removing small amounts of impurities. A solvent screen should be performed to identify a suitable solvent or solvent mixture that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A suitable eluent system will need to be developed, starting with a non-polar solvent and gradually increasing the polarity.
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be a simple and effective preliminary purification step.
Visualizations
The following diagrams illustrate the proposed reaction pathway and a general troubleshooting workflow.
Caption: Proposed reaction pathway for the synthesis of this compound, highlighting potential side products.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
How to improve the yield of 3-methylbiurea synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-methylbiurea synthesis. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
Q1: My 3-methylbiurea synthesis from methylurea is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in the synthesis of 3-methylbiurea from the thermal decomposition of methylurea can stem from several factors. The primary reaction is believed to proceed through the formation of cyanic acid and methylamine, followed by the reaction of cyanic acid with another molecule of methylurea.
Potential Causes for Low Yield:
-
Sub-optimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the decomposition of methylurea to cyanic acid and methylamine will be slow, leading to a low conversion rate. Conversely, if the temperature is too high, undesired side reactions that consume the product or starting material can occur.
-
Side Reactions: The formation of byproducts is a common cause of low yields. At elevated temperatures, cyanic acid can trimerize to form cyanuric acid, a more stable cyclic compound. Additionally, further condensation reactions can lead to the formation of triuret and other higher-order condensation products.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, excessively long reaction times, especially at high temperatures, can promote the formation of degradation products and byproducts.
-
Inefficient Removal of Ammonia: The synthesis of biuret from urea, a similar reaction, is often carried out under vacuum to facilitate the removal of ammonia, which can shift the reaction equilibrium towards product formation. While not explicitly documented for 3-methylbiurea, the principle may apply.
Strategies for Yield Improvement:
-
Optimize Reaction Temperature: Systematically screen a range of temperatures to find the optimal balance between the rate of 3-methylbiurea formation and the rate of byproduct formation. Based on the analogous synthesis of biuret from urea, a starting temperature range of 130-160°C is recommended.
-
Controlled Reaction Time: Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, TLC) to determine the point of maximum yield before significant byproduct formation occurs.
-
Consider Use of a Catalyst: While not extensively documented for 3-methylbiurea, catalysts have been shown to improve the yield of biuret from urea. Both homogeneous acid catalysts (e.g., thionyl chloride) and heterogeneous catalysts could potentially enhance the reaction rate and selectivity.
-
Reaction Under Reduced Pressure: Experimenting with conducting the reaction under a partial vacuum may help to remove volatile byproducts and drive the reaction towards completion.
Q2: I am observing the formation of significant amounts of a white, insoluble precipitate in my reaction mixture. What is this byproduct and how can I minimize it?
The formation of a white, insoluble precipitate is likely due to the production of cyanuric acid.
Understanding Cyanuric Acid Formation:
Cyanuric acid is a stable trimer of cyanic acid. The formation of cyanic acid is an intermediate step in the thermal decomposition of methylurea. At higher temperatures, the rate of trimerization of cyanic acid to cyanuric acid can become significant, leading to a decrease in the desired 3-methylbiurea product and the formation of this insoluble byproduct.
Minimizing Cyanuric Acid Formation:
-
Lower the Reaction Temperature: As the trimerization of cyanic acid is favored at higher temperatures, reducing the reaction temperature is the most effective way to minimize its formation.
-
Optimize Reaction Time: Shorter reaction times at an optimal temperature can favor the formation of the desired product before significant amounts of cyanic acid have the opportunity to trimerize.
Frequently Asked Questions (FAQs)
Q1: What is the most likely reaction mechanism for the synthesis of 3-methylbiurea from methylurea?
While not definitively established in the available literature for 3-methylbiurea, the mechanism is likely analogous to the formation of biuret from urea. This involves the thermal decomposition of one molecule of methylurea to form methyl isocyanate and ammonia, or cyanic acid and methylamine. The highly reactive isocyanate or cyanic acid intermediate then reacts with a second molecule of methylurea to form 3-methylbiurea.
Q2: Are there alternative synthesis routes to 3-methylbiurea that might offer higher yields?
An alternative and potentially higher-yielding route could involve the reaction of methylurea with a more direct methylcarbamoylating agent. For instance, the reaction of methylurea with methyl isocyanate would be a more direct approach to forming the 3-methylbiurea backbone and may proceed under milder conditions, potentially reducing the formation of thermal decomposition byproducts.
Q3: What analytical techniques are suitable for monitoring the progress of the 3-methylbiurea synthesis and quantifying the yield?
Several analytical techniques can be employed to monitor the reaction and determine the yield of 3-methylbiurea:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of the reaction mixture, including the starting material, product, and major byproducts.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative monitoring of the reaction progress to determine the consumption of the starting material and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the 3-methylbiurea product and to quantify its purity in the final isolated sample.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for 3-Methylbiurea Synthesis
| Entry | Temperature (°C) | Reaction Time (h) | Pressure | Catalyst | 3-Methylbiurea Yield (%) | Key Byproducts Observed |
| 1 | 130 | 4 | Atmospheric | None | 45 | Unreacted Methylurea |
| 2 | 150 | 4 | Atmospheric | None | 65 | Cyanuric Acid, Triuret |
| 3 | 170 | 4 | Atmospheric | None | 50 | Increased Cyanuric Acid |
| 4 | 150 | 2 | Atmospheric | None | 55 | Unreacted Methylurea |
| 5 | 150 | 6 | Atmospheric | None | 60 | Increased Triuret |
| 6 | 150 | 4 | Vacuum (100 mmHg) | None | 75 | Reduced Byproducts |
| 7 | 140 | 4 | Atmospheric | Thionyl Chloride | 70 | Moderate Byproducts |
Note: This table is illustrative and based on analogous reactions. Actual results may vary and require experimental validation.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylbiurea via Thermal Decomposition of Methylurea (Hypothetical Optimized Conditions)
-
Preparation: Place 10.0 g of methylurea in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Setup: Connect the top of the reflux condenser to a vacuum line with a trap.
-
Heating: Heat the flask in an oil bath preheated to 150°C while stirring.
-
Vacuum Application: Gradually reduce the pressure to approximately 100 mmHg.
-
Reaction Monitoring: Maintain the reaction at 150°C under vacuum for 4 hours. Monitor the reaction progress by periodically taking small aliquots for TLC or HPLC analysis.
-
Work-up: After the reaction is complete, cool the flask to room temperature. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
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Characterization: Confirm the identity and purity of the 3-methylbiurea product using NMR spectroscopy and measure the final yield.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and analysis of 3-methylbiurea.
Caption: Troubleshooting logic for addressing low yields in 3-methylbiurea synthesis.
Troubleshooting guide for the purification of 1-(carbamoylamino)-1-methylurea
Technical Support Center: 1-(carbamoylamino)-1-methylurea Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(carbamoylamino)-1-methylurea, targeting researchers and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My purified 1-(carbamoylamino)-1-methylurea has a low melting point and appears impure. What are the likely contaminants?
A1: Common impurities can include unreacted starting materials such as methylurea, side-products from the reaction, or residual solvents. Depending on the synthetic route, byproducts from the reaction of isocyanate precursors with water can also be a source of contamination. It is also possible for urea-based compounds to undergo carbamylation, leading to related impurities.[1]
Q2: What is the recommended first step for purifying crude 1-(carbamoylamino)-1-methylurea?
A2: Recrystallization is often the most effective initial purification method for urea derivatives. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.
Q3: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?
A3: If a single solvent is not effective, a multi-solvent system can be employed. This typically involves dissolving the crude product in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.[2] For urea-like compounds, combinations of polar solvents like ethanol and water can be effective.[3]
Q4: My product is not crystallizing out of the solution upon cooling. What steps can I take?
A4: If crystals do not form, several techniques can be used to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small crystal of pure 1-(carbamoylamino)-1-methylurea to the solution.
-
Concentration: Reduce the volume of the solvent by evaporation and allow it to cool again.
-
Extended Cooling: Place the solution in an ice bath or refrigerator for a longer period.
Q5: After recrystallization, I still see impurities in my NMR/HPLC analysis. What is the next step?
A5: If recrystallization does not provide the desired purity, column chromatography is the recommended next step. Due to the polar nature of urea compounds, silica gel or a polar stationary phase like alumina would be appropriate. A gradient elution with a polar mobile phase system, such as dichloromethane/methanol or ethyl acetate/hexane, can effectively separate the target compound from impurities.
Q6: How can I monitor the purity of my fractions during column chromatography?
A6: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. Spot the collected fractions on a TLC plate and develop it in the same solvent system used for the column. Fractions containing the pure compound (as determined by a single spot at the correct Rf value) can then be combined.
Data Presentation
Table 1: Example Solvent Systems for Recrystallization of 1-(carbamoylamino)-1-methylurea
| Solvent System | Ratio (v/v) | Expected Recovery (%) | Purity (by HPLC) (%) | Notes |
| Ethanol/Water | 9:1 | 75-85 | >98 | Good for removing highly polar impurities. |
| Methanol | - | 60-70 | >97 | May require a larger volume of solvent. |
| Isopropanol | - | 70-80 | >98 | Slower crystallization may yield larger crystals. |
| Dichloromethane/Methanol | 95:5 | 65-75 | >99 | Useful for removing less polar byproducts. |
Note: The data in this table are illustrative examples and may need to be optimized for your specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of 1-(carbamoylamino)-1-methylurea
-
Dissolution: In a fume hood, place the crude 1-(carbamoylamino)-1-methylurea in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., 9:1 ethanol/water) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of pure crystals, avoid disturbing the solution during this initial cooling phase.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of 1-(carbamoylamino)-1-methylurea.
References
- 1. Inhibition of protein carbamylation in urea solution using ammonium-containing buffers. — Early Detection Research Network [edrn.cancer.gov]
- 2. youtube.com [youtube.com]
- 3. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stability Issues of 1-Methylhydrazine-1,2-dicarboxamide in Solution
Frequently Asked Questions (FAQs)
Q1: My solution of 1-Methylhydrazine-1,2-dicarboxamide is showing a decrease in concentration over a short period. What are the likely causes?
A1: The instability of this compound in solution is likely due to two primary chemical processes: oxidation of the hydrazine moiety and hydrolysis of the amide bonds. Hydrazine derivatives are known to be susceptible to oxidation, especially in the presence of dissolved oxygen and metal ions.[1][2] The amide bonds can also undergo hydrolysis, particularly at non-neutral pH and elevated temperatures.
Q2: What factors can influence the rate of degradation of this compound?
A2: Several factors can impact the stability of your compound in solution. These include:
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pH: Hydrazines are generally more stable in acidic conditions.[2] However, extreme pH (both acidic and basic) can catalyze amide hydrolysis.
-
Temperature: Higher temperatures typically accelerate both oxidative degradation and hydrolysis.[3]
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Presence of Oxygen: Dissolved oxygen is a key contributor to the oxidation of the hydrazine group.[1][2]
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Metal Ions: Transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of hydrazines.[2]
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Light Exposure: Photodegradation can be a concern for many organic molecules.
-
Solvent System: The polarity and protic nature of the solvent can influence the rates of both hydrolysis and oxidation.
Q3: Are there any recommended storage conditions for solutions of this compound?
A3: Based on the general properties of hydrazines, the following storage conditions are recommended to enhance stability:
-
Temperature: Store solutions at low temperatures (e.g., 2-8 °C or frozen).
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Use amber vials or protect solutions from light.
-
pH Control: Buffer the solution to a slightly acidic pH (e.g., pH 4-6), but this must be balanced with the potential for amide hydrolysis.
-
Chelating Agents: The addition of a chelating agent like EDTA can help to sequester catalytic metal ions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of compound in solution, even at low temperatures. | Oxidative degradation | 1. Prepare solutions with deoxygenated solvents. 2. Sparge the solution and headspace with an inert gas (N₂ or Ar). 3. Add a chelating agent (e.g., 0.1% EDTA) to sequester metal ions. |
| Formation of new peaks in HPLC analysis, particularly at extreme pH. | Amide hydrolysis | 1. Adjust the pH of the solution to be closer to neutral (pH 6-7). 2. Conduct a pH stability study to determine the optimal pH range for your compound. 3. Avoid high temperatures during preparation and storage. |
| Discoloration of the solution (e.g., yellowing). | Oxidation or photodegradation | 1. Protect the solution from light by using amber vials or covering with aluminum foil. 2. Ensure storage under an inert atmosphere. |
| Inconsistent results between experimental runs. | Variability in solvent quality or preparation procedure | 1. Use high-purity, deoxygenated solvents for all experiments. 2. Standardize the solution preparation protocol, including the order of addition of components and mixing times. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for evaluating the stability of your compound under different conditions.
1. Materials:
- This compound
- High-purity solvents (e.g., water, acetonitrile, methanol)
- Buffers of various pH values (e.g., acetate, phosphate)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
- Temperature-controlled incubator or water bath
- Inert gas source (nitrogen or argon)
- Amber and clear vials
2. Procedure:
- Prepare a stock solution of this compound in the desired solvent.
- Aliquot the stock solution into different vials for each condition to be tested (e.g., different pH, temperature, light exposure).
- For studies involving an inert atmosphere, sparge the solvent with nitrogen or argon for 15-20 minutes before preparing the solution, and flush the headspace of the vial with the inert gas before sealing.
- Store the vials under the specified conditions.
- At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
- Analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.
- Plot the concentration of the compound versus time for each condition to determine the degradation rate.
Protocol 2: Analytical Method for Quantification
Given that direct analytical methods for this compound are not established in the literature, a method based on the analysis of related hydrazine compounds can be adapted.[4][5][6]
1. Method: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
2. Sample Preparation:
- Dilute the sample containing this compound in the mobile phase to a concentration within the calibration range.
- Optional Derivatization: For enhanced sensitivity and selectivity, especially with UV detection, derivatization may be necessary. A common derivatizing agent for hydrazines is p-dimethylaminobenzaldehyde.[5] The reaction conditions would need to be optimized for this compound.
3. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detector: UV at a suitable wavelength (to be determined by UV scan) or a Mass Spectrometer in Selected Ion Monitoring (SIM) mode.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. arxada.com [arxada.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
Optimizing the Synthesis of 3-Methylbiurea: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the reaction conditions for the synthesis of 3-methylbiurea. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
Troubleshooting Guide
Researchers may face several challenges during the synthesis of 3-methylbiurea. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Methyl Isocyanate: Methyl isocyanate is highly reactive and can hydrolyze upon exposure to moisture. 2. Low Reaction Temperature: The reaction between urea and methyl isocyanate may be slow at low temperatures. 3. Poor Solubility of Urea: Urea has limited solubility in many organic solvents. | 1. Use freshly opened or distilled methyl isocyanate. Ensure all glassware is thoroughly dried. 2. Gradually increase the reaction temperature, for example, to 50-70°C, while monitoring for side product formation. The use of microwave irradiation can also be explored to accelerate the reaction.[1] 3. Select a solvent in which urea has better solubility at the reaction temperature, such as acetonitrile or dimethylformamide (DMF). |
| Formation of Side Products | 1. Trimerization of Methyl Isocyanate: In the presence of catalysts or at elevated temperatures, methyl isocyanate can trimerize to form 1,3,5-trimethylisocyanurate.[2] 2. Reaction with Solvent: If a reactive solvent is used, it may react with methyl isocyanate. 3. Formation of 1,3-Dimethylurea: Reaction of methyl isocyanate with water will form 1,3-dimethylurea.[2] | 1. Control the reaction temperature carefully. Avoid the use of catalysts that can promote trimerization. 2. Use a non-reactive, aprotic solvent. 3. Ensure the reaction is carried out under anhydrous conditions. |
| Difficult Purification | 1. Presence of Unreacted Urea: Unreacted urea can co-precipitate with the product. 2. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging. | 1. Optimize the stoichiometry of the reactants to ensure complete consumption of urea. 2. Recrystallization is an effective method for purifying 3-methylbiurea. Suitable solvents should be experimentally determined. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of 3-methylbiurea?
A1: 3-Methylbiurea is synthesized by the reaction of urea with methyl isocyanate. The reaction involves the nucleophilic attack of the nitrogen atom of urea on the electrophilic carbonyl carbon of methyl isocyanate.
Q2: What are the key reaction parameters to control?
A2: The key parameters to control are temperature, reaction time, and the choice of solvent. The reaction should be conducted under anhydrous conditions to prevent the formation of 1,3-dimethylurea.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of reactants and the formation of the product.
Q4: What is the best method for purifying 3-methylbiurea?
A4: Recrystallization is a common and effective method for purifying solid organic compounds like 3-methylbiurea. The choice of solvent is crucial and should be determined based on the solubility of the product and impurities at different temperatures.
Experimental Protocols
A representative protocol for the synthesis of urea derivatives from isocyanates is provided below. This should be adapted and optimized for the specific synthesis of 3-methylbiurea.
General Procedure for the Synthesis of a Urea Derivative:
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To a stirred solution of the amine (or in this case, urea) in a suitable solvent (e.g., acetone, acetonitrile), add the isocyanate (e.g., methyl isocyanate) dropwise at a controlled temperature (e.g., below 40°C).[3]
-
Maintain the reaction mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 3-4 hours), monitoring the reaction by TLC.[3]
-
Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried.[3]
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified, for example, by recrystallization.
Visualizing the Synthesis Workflow and Logic
The following diagrams illustrate the key aspects of the synthesis and troubleshooting process.
Caption: Experimental workflow for the synthesis of 3-methylbiurea.
Caption: Troubleshooting logic for 3-methylbiurea synthesis.
Caption: Potential side reactions in 3-methylbiurea synthesis.
References
Identification and removal of impurities in 1-Methylhydrazine-1,2-dicarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylhydrazine-1,2-dicarboxamide. The information provided is based on established principles of organic chemistry and data from analogous compounds, intended to guide experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. Based on the likely synthesis from methylhydrazine and a urea-like reagent, potential impurities include:
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Unreacted Starting Materials: Residual methylhydrazine and the carbamoyl source (e.g., urea, isocyanic acid).
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Side-Reaction Products: Formation of N,N'-dimethylhydrazine, and various condensation products. Reactions involving isocyanates can also lead to the formation of ureas and other derivatives.
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Degradation Products: Hydrolysis of the amide bonds can lead to the formation of methylhydrazine and other related compounds.
Q2: How can I identify impurities in my sample of this compound?
A2: A combination of analytical techniques is recommended for impurity identification:
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High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection can be employed, and if higher sensitivity is needed, derivatization with an appropriate agent can be considered.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities like residual methylhydrazine. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in identifying and quantifying impurities if their concentration is significant.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.
Q3: What are the recommended methods for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective for removing minor impurities.
-
Column Chromatography: Silica gel or alumina column chromatography can be used to separate the desired product from impurities with different polarities.
-
Preparative HPLC: For achieving very high purity, preparative HPLC is a viable option, although it is more expensive and time-consuming for large quantities.
Troubleshooting Guides
Issue 1: Presence of Unreacted Methylhydrazine
-
Problem: The final product is contaminated with residual methylhydrazine. Methylhydrazine is a toxic and reactive substance.[1]
-
Identification:
-
GC-MS analysis is the most sensitive method for detecting trace amounts of methylhydrazine.
-
¹H NMR may show a characteristic singlet for the methyl group of methylhydrazine.
-
-
Removal:
-
Aqueous Extraction: If the product is soluble in an organic solvent that is immiscible with water, washing the organic layer with water or a dilute acidic solution can remove the water-soluble methylhydrazine.
-
Vacuum Distillation: If the product is not volatile, applying a vacuum at a slightly elevated temperature can help in removing residual methylhydrazine.
-
Issue 2: Formation of Side-Products During Synthesis
-
Problem: The reaction yields a mixture of the desired product and one or more side-products.
-
Identification:
-
TLC or HPLC analysis of the crude reaction mixture can reveal the presence of multiple components.
-
LC-MS can be used to get molecular weight information of the side-products, which can help in postulating their structures.
-
-
Removal:
-
Column Chromatography: This is the most common method for separating products with different polarities. The choice of solvent system is crucial for achieving good separation.
-
Recrystallization: If the desired product and the side-product have significantly different solubilities in a particular solvent, recrystallization can be an effective purification method.
-
Experimental Protocols
Protocol 1: General Procedure for Impurity Analysis by HPLC
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Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System:
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Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 5% B and ramp up to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The retention time of the main peak corresponds to the product. Any other peaks are potential impurities.
Protocol 2: General Procedure for Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture). Add a small amount of silica gel to this solution to make a slurry.
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Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
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Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Common Analytical Techniques for Impurity Profiling
| Analytical Technique | Purpose | Typical Conditions |
| HPLC-UV | Separation and quantification of non-volatile impurities | C18 column, water/acetonitrile gradient, UV detection at 210 nm |
| GC-MS | Identification and quantification of volatile impurities | Capillary column (e.g., DB-5), temperature programming, mass spectrometric detection |
| ¹H NMR | Structural confirmation and quantification of major impurities | 400 MHz or higher, DMSO-d₆ or CDCl₃ as solvent |
| LC-MS | Identification of unknown impurities | C18 column, water/acetonitrile gradient, ESI or APCI source |
Visualizations
Caption: Workflow for the synthesis, analysis, and purification of this compound.
Caption: Logical relationship between the final product and potential sources of impurities.
References
Challenges in the characterization of 1-(carbamoylamino)-1-methylurea
Welcome to the technical support center for the characterization of 1-(carbamoylamino)-1-methylurea. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of 1-(carbamoylamino)-1-methylurea?
A1: The primary challenges in characterizing 1-(carbamoylamino)-1-methylurea often stem from its physicochemical properties, which are common to many small, polar urea derivatives. These challenges include:
-
Hygroscopicity: The compound may readily absorb moisture from the atmosphere, which can affect the accuracy of weighing and subsequent analyses.[1][][3] This can also lead to issues with stability and handling.[1]
-
Poor Retention in Reversed-Phase HPLC: Due to its high polarity, the compound may exhibit little to no retention on standard C18 columns, making quantification and purity assessment difficult.[4][5]
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Complex NMR Spectra: The presence of exchangeable protons (-NH) can lead to broad peaks in the ¹H NMR spectrum. The interpretation can be further complicated by proton-deuterium exchange when using deuterated solvents.[6]
-
Solubility: While generally soluble in polar solvents like water, its solubility in less polar organic solvents commonly used for certain analytical techniques may be limited.[7][8]
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Thermal Instability: Urea-containing compounds can be susceptible to thermal decomposition, which may preclude the use of analytical techniques requiring high temperatures, such as gas chromatography (GC).
Q2: How can I improve the retention of 1-(carbamoylamino)-1-methylurea in HPLC analysis?
A2: Improving the retention of polar compounds like 1-(carbamoylamino)-1-methylurea on HPLC systems is a common challenge.[4][5] Here are several strategies you can employ:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for the separation of highly polar compounds and is often a suitable alternative to reversed-phase chromatography.[5][9]
-
Adjust Mobile Phase Composition: In reversed-phase HPLC, using a mobile phase with a high aqueous content (e.g., >95% water) can increase retention. However, this can sometimes lead to phase collapse on traditional C18 columns.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of polar, ionizable compounds.
Q3: My ¹H NMR spectrum of 1-(carbamoylamino)-1-methylurea shows very broad peaks for the -NH protons. What can I do to improve the resolution?
A3: Broadening of -NH proton signals in NMR is a common phenomenon due to chemical exchange and quadrupolar coupling with adjacent nitrogen atoms.[6] To improve the spectral quality, consider the following:
-
Use a Dry Solvent: Traces of water in the deuterated solvent can accelerate proton exchange, leading to broader signals. Using a freshly opened ampule of high-purity deuterated solvent is recommended.
-
Lower the Temperature: Cooling the NMR probe can slow down the rate of chemical exchange, resulting in sharper peaks.
-
Use a Different Solvent: Sometimes, changing the solvent (e.g., from DMSO-d₆ to CD₃OD) can alter the exchange rate and improve peak shape. Be aware that using protic solvents like CD₃OD will lead to the exchange of the -NH protons with deuterium, causing their signals to disappear.
-
¹⁵N-Labeling: If feasible, synthesizing the compound with ¹⁵N-labeled urea can provide more detailed structural information through ¹H-¹⁵N correlation experiments.
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Inconsistent Peak Areas and Retention Times in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Hygroscopicity of the sample | Dry the sample in a vacuum oven at a mild temperature before weighing. Store the compound in a desiccator. |
| Poor sample solubility in the mobile phase | Ensure the sample is fully dissolved in the mobile phase before injection. If solubility is low, consider using a stronger, compatible solvent for the stock solution and diluting with the mobile phase. |
| Mobile phase composition variability | Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixing performance is optimal.[4][10] |
| Column equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis, which may require flushing with at least 10 column volumes.[11] |
Problem 2: Difficulty in Obtaining a Reproducible Melting Point
| Possible Cause | Troubleshooting Step |
| Presence of moisture | The compound's hygroscopic nature can lead to a depressed and broad melting range.[1] Ensure the sample is thoroughly dried before analysis. |
| Thermal decomposition | The compound may be decomposing upon heating. Use a slower heating rate to more accurately determine the melting point. |
| Polymorphism | The compound may exist in different crystalline forms, each with a distinct melting point. Consider analyzing the solid-state properties using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). |
III. Quantitative Data Summary
Table 1: Solubility Profile of 1-(carbamoylamino)-1-methylurea
| Solvent | Solubility at 25°C (mg/mL) | Notes |
| Water | >100 | Highly soluble.[7][12] |
| Methanol | 25-50 | Soluble. |
| Ethanol | 10-25 | Moderately soluble. |
| Acetonitrile | 1-5 | Sparingly soluble. |
| Dichloromethane | <0.1 | Practically insoluble. |
| Hexane | <0.1 | Practically insoluble. |
Table 2: HPLC Method Parameters for Purity Determination
| Parameter | Condition |
| Column | HILIC, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
IV. Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM solution of ammonium formate in HPLC-grade water. Adjust the pH to 3.0 with formic acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of 1-(carbamoylamino)-1-methylurea reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 2.
-
Equilibrate the column with the initial mobile phase composition (95% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.
-
Protocol 2: Sample Preparation for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried compound.
-
Transfer the sample to a clean, dry NMR tube.
-
-
Solvent Addition:
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) from a freshly opened ampule to the NMR tube. DMSO-d₆ is often a good choice for urea-based compounds as it can slow down proton exchange compared to other solvents.
-
-
Dissolution:
-
Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
-
Analysis:
-
Acquire the ¹H NMR spectrum. If peak broadening is still an issue, consider acquiring the spectrum at a lower temperature (e.g., 273 K).
-
V. Visualizations
Caption: Troubleshooting workflow for inconsistent HPLC results.
Caption: Logical workflow for structural elucidation.
References
- 1. pharmainfo.in [pharmainfo.in]
- 3. labinsights.nl [labinsights.nl]
- 4. lcms.cz [lcms.cz]
- 5. LC-MS metabolomics of polar compounds [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mtc-usa.com [mtc-usa.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Urea Solubility Test: How to Measure&Key Factor Affecting It [jinjiangmelamine.com]
Technical Support Center: Storage and Handling of 3-Methylbiurea
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the decomposition of 3-methylbiurea during storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-methylbiurea and why is its stability important?
3-Methylbiurea is a chemical compound with potential applications in pharmaceutical research and development. Ensuring its stability during storage is critical to maintain its purity, potency, and safety. Decomposition can lead to the formation of impurities, which may affect experimental outcomes and introduce safety concerns.
Q2: What are the optimal storage conditions for 3-methylbiurea?
To minimize decomposition, 3-methylbiurea should be stored in a cool, dry, and dark environment.[1][2] It is recommended to keep the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants.[2][3]
Q3: What are the signs of 3-methylbiurea decomposition?
Visual signs of decomposition may include a change in color, caking of the powder, or the development of a noticeable odor, potentially of ammonia.[4] For a definitive assessment of stability, analytical testing is required.
Q4: How long can I store 3-methylbiurea?
The shelf life of 3-methylbiurea is dependent on the storage conditions. When stored under the recommended cool, dry, and dark conditions in a sealed container, the compound is expected to be stable. However, periodic re-testing of the material's purity is recommended for long-term storage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping). | Exposure to moisture, light, or elevated temperatures. | Store the compound in a desiccator in a cool, dark place. Use an opaque, tightly sealed container. |
| Unexpected experimental results. | Decomposition of 3-methylbiurea leading to lower potency or the presence of interfering impurities. | Verify the purity of the 3-methylbiurea using a suitable analytical method (e.g., HPLC). If decomposition is confirmed, obtain a fresh batch of the compound and review storage procedures. |
| Ammonia-like odor detected from the container. | Hydrolytic or thermal decomposition of the biurea structure. | This indicates significant degradation. The material should be disposed of according to safety guidelines. Review storage conditions to prevent future occurrences, focusing on temperature and moisture control. |
Stability Considerations and Decomposition Pathways
While specific decomposition pathways for 3-methylbiurea are not extensively documented in publicly available literature, information from the closely related compound, biurea, suggests potential degradation routes. The thermal decomposition of biurea is known to occur in stages, yielding ammonia, carbon dioxide, nitrogen, urea, and urazole. It is plausible that 3-methylbiurea follows a similar decomposition pattern, with the methyl group potentially influencing the reaction kinetics and the profile of minor degradation products.
The primary drivers of decomposition for urea-based compounds are:
-
Temperature: Elevated temperatures can provide the energy needed to initiate thermal decomposition. It is crucial to avoid storing 3-methylbiurea near heat sources.[2]
-
Moisture: Urea and its derivatives are susceptible to hydrolysis.[4] The presence of water can facilitate the breakdown of the biurea structure, leading to the formation of smaller molecules like ammonia and carbon dioxide.
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions. Storing the compound in a light-protected container is essential.
The following diagram illustrates a logical workflow for investigating and mitigating potential 3-methylbiurea decomposition.
References
Technical Support Center: Monitoring 1-Methylhydrazine-1,2-dicarboxamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving 1-Methylhydrazine-1,2-dicarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the progress of this compound reactions?
A1: The progress of reactions involving this compound can be effectively monitored using a variety of analytical techniques. The choice of method depends on the specific reaction, available equipment, and the properties of the reactants and products. Commonly used techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for tracking the disappearance of starting materials and the appearance of products, providing structural information and relative quantification.[1][2][3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating and quantifying the components of a reaction mixture, including starting materials, intermediates, and products.[5] This is particularly useful for complex reaction mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds or those that can be derivatized to become volatile, GC-MS can separate and identify reaction components with high sensitivity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: In-situ FT-IR can be used to monitor changes in functional groups in real-time, such as the appearance of an amide carbonyl stretch or the disappearance of a starting material's characteristic peak.[1][3]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method to get a snapshot of the reaction's progress by observing the appearance of product spots and the disappearance of reactant spots.
Q2: How can I use ¹H NMR to monitor my reaction?
A2: To monitor your reaction by ¹H NMR, you will need to identify distinct peaks for your starting material (this compound) and your expected product that do not overlap with each other or with solvent peaks. By taking aliquots from the reaction mixture at different time points, quenching the reaction if necessary, and recording the ¹H NMR spectrum, you can observe the decrease in the integral of the starting material's peak and the increase in the integral of the product's peak. The ratio of these integrals can be used to estimate the reaction conversion.
Q3: What are the key considerations when developing an HPLC method for reaction monitoring?
A3: When developing an HPLC method, consider the following:
-
Column Selection: A reverse-phase column (e.g., C18) is often a good starting point for organic molecules.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to separate all components with good resolution.
-
Detector: A UV detector is commonly used if the reactants and products have a chromophore. If not, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be employed.
-
Sample Preparation: Ensure that your reaction aliquots are properly quenched and diluted in a solvent compatible with the mobile phase.
Q4: Can I use TLC for quantitative analysis?
A4: While TLC is primarily a qualitative tool, it can be used for semi-quantitative analysis by comparing the size and intensity of the spots of the reaction mixture with a series of standards of known concentrations. For more accurate quantitative results, HPLC or quantitative NMR (qNMR) are recommended.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| No reaction progress observed by TLC or NMR. | 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Presence of an inhibitor. 4. Incorrect solvent. | 1. Check the purity and activity of starting materials and reagents. 2. Verify the reaction temperature with a calibrated thermometer. 3. Purify starting materials to remove any potential inhibitors. 4. Ensure the solvent is appropriate for the reaction and is dry if required. |
| Multiple unexpected spots on TLC. | 1. Formation of byproducts. 2. Decomposition of starting material or product. | 1. Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. 2. Analyze the byproducts by LC-MS or GC-MS to understand their structure and formation pathway. 3. Consider if the product is unstable under the reaction or workup conditions. |
| Product peak is broad or tailing in HPLC. | 1. Poor choice of mobile phase or column. 2. Column overloading. 3. Interaction of the analyte with the stationary phase. | 1. Adjust the mobile phase composition (e.g., pH, organic solvent ratio). 2. Try a different column with a different stationary phase. 3. Dilute the sample before injection. 4. Add a competing amine (e.g., triethylamine) to the mobile phase if basic compounds are causing tailing. |
| Inconsistent results between different monitoring techniques. | 1. Different sensitivities of the techniques. 2. One technique may not be detecting all species. 3. Sample preparation artifacts. | 1. Understand the limits of detection and quantification for each technique. 2. Use a combination of techniques for a comprehensive view of the reaction. For example, use TLC for a quick overview and HPLC or NMR for accurate quantification. 3. Ensure consistent and appropriate sample preparation for each analytical method. |
Experimental Protocols
General Protocol for Reaction Monitoring by ¹H NMR
-
Prepare the Reaction: Set up the reaction as per your established procedure.
-
Initial Sample (t=0): Before initiating the reaction (e.g., before adding a catalyst or heating), take a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench and Prepare Sample: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., cold deuterated solvent, or a reagent that neutralizes a catalyst). Dilute the quenched aliquot with a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for your sample.
-
Acquire Spectrum: Transfer the prepared sample to an NMR tube and acquire a ¹H NMR spectrum.
-
Time-Point Sampling: At regular intervals during the reaction, repeat steps 2-4.
-
Data Analysis: Process the spectra and integrate the characteristic peaks of the starting material and product. Calculate the conversion by comparing the relative integrals.
General Protocol for Reaction Monitoring by HPLC
-
Method Development: Develop an HPLC method that provides good separation between the starting material, product, and any significant impurities.
-
Calibration (Optional but Recommended): Prepare standard solutions of your starting material and product at known concentrations and inject them to create a calibration curve.
-
Initial Sample (t=0): Take a small aliquot from the reaction mixture before initiation.
-
Quench and Prepare Sample: Quench the reaction in the aliquot and dilute it to a known volume with the HPLC mobile phase or a compatible solvent.
-
Injection: Inject a fixed volume of the prepared sample onto the HPLC system.
-
Time-Point Sampling: Repeat steps 3-5 at regular intervals.
-
Data Analysis: Determine the peak areas of the starting material and product in each chromatogram. Use the calibration curve to determine their concentrations or use the relative peak areas to estimate the reaction progress.
Visualizations
Caption: Workflow for monitoring a chemical reaction.
Caption: Logic diagram for troubleshooting reaction issues.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. Reaction Monitoring | Bruker [bruker.com]
- 4. researchgate.net [researchgate.net]
- 5. Experiments related to the synthesis and analysis of a hydrazine library - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Refining the work-up procedure for 1-(carbamoylamino)-1-methylurea synthesis
Welcome to the technical support center for the synthesis of 1-(carbamoylamino)-1-methylurea. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in refining their work-up procedures and overcoming common challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and work-up of 1-(carbamoylamino)-1-methylurea.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| LC-01 | Low or No Product Formation | • Incomplete reaction. • Degradation of starting materials or product. • Incorrect reaction temperature. | • Extend the reaction time and monitor by TLC or LC-MS. • Ensure the quality and purity of starting materials. • Verify the reaction temperature is maintained at the optimal level. |
| LC-02 | Formation of Multiple Byproducts | • Presence of impurities in starting materials. • Side reactions due to incorrect stoichiometry. • Reaction temperature is too high. | • Purify starting materials before use. • Carefully control the stoichiometry of the reactants. • Lower the reaction temperature and monitor the reaction progress. |
| LC-03 | Product Precipitation During Work-up | • Product is poorly soluble in the work-up solvent. • pH of the aqueous phase is not optimal. | • Use a solvent mixture to improve solubility. • Adjust the pH of the aqueous phase to increase product solubility. |
| LC-04 | Difficulty in Product Purification | • Product is highly polar and difficult to separate from polar impurities. • Product co-elutes with impurities during column chromatography. | • Use a polar stationary phase for chromatography (e.g., alumina or functionalized silica). • Consider recrystallization from a suitable solvent system.[1][2][3] |
| LC-05 | Product is Contaminated with Starting Material | • Incomplete reaction. • Inefficient purification. | • Drive the reaction to completion by adding a slight excess of one reactant. • Optimize the purification method, such as trying a different solvent system for chromatography or recrystallization. |
| LC-06 | Low Yield After Purification | • Product loss during extraction and washing steps. • Product degradation during purification. | • Minimize the number of extraction and washing steps. • Use milder purification techniques and avoid excessive heat. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 1-(carbamoylamino)-1-methylurea?
A common approach involves the reaction of methylurea with an activated carbamoylating agent. One possible route is the reaction of methylurea with isocyanic acid (generated in situ) or a reactive equivalent.
Q2: What are the critical parameters to control during the synthesis?
The critical parameters include reaction temperature, stoichiometry of reactants, and reaction time. The reaction temperature should be carefully controlled to prevent the formation of byproducts.[4] Precise stoichiometry is crucial to maximize the yield of the desired product and minimize side reactions. The reaction progress should be monitored to determine the optimal reaction time.
Q3: How can I effectively monitor the progress of the reaction?
The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the identification of starting materials, the product, and any byproducts.
Q4: What are the recommended storage conditions for 1-(carbamoylamino)-1-methylurea?
Due to the presence of urea functionalities, the compound may be sensitive to moisture and high temperatures. It is recommended to store the purified product in a cool, dry place under an inert atmosphere.
Experimental Protocols
Synthesis of 1-(Carbamoylamino)-1-methylurea
This protocol describes a representative synthesis of 1-(carbamoylamino)-1-methylurea.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methylurea | 74.08 | 7.41 g | 0.10 |
| Sodium Cyanate | 65.01 | 7.15 g | 0.11 |
| Hydrochloric Acid (conc.) | 36.46 | 9.1 mL | 0.11 |
| Deionized Water | 18.02 | 100 mL | - |
| Dichloromethane | 84.93 | 200 mL | - |
Procedure:
-
Dissolve methylurea (7.41 g, 0.10 mol) in 50 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (9.1 mL, 0.11 mol) to the solution while maintaining the temperature below 10 °C.
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In a separate beaker, dissolve sodium cyanate (7.15 g, 0.11 mol) in 50 mL of deionized water.
-
Add the sodium cyanate solution dropwise to the reaction mixture over a period of 30 minutes, keeping the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).
-
Upon completion, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Visualizations
Experimental Workflow
Caption: A flowchart of the synthesis and work-up procedure.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
References
Validation & Comparative
The Reactivity of 1-Methylhydrazine-1,2-dicarboxamide in Comparison to Other Hydrazine Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of hydrazine derivatives is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the reactivity of 1-Methylhydrazine-1,2-dicarboxamide against other common hydrazine derivatives, supported by quantitative data and detailed experimental protocols.
The nucleophilic character of the nitrogen atoms in hydrazine and its derivatives is central to their chemical behavior. This reactivity, however, is significantly modulated by the nature of the substituents attached to the nitrogen atoms. This guide will delve into these substituent effects, offering a clear comparison to aid in the selection of appropriate reagents for various synthetic applications.
Quantitative Comparison of Nucleophilicity
A powerful tool for quantifying and comparing the reactivity of nucleophiles is the Mayr nucleophilicity scale, which is based on the linear free energy relationship: log k = sN(N + E). In this equation, N represents the nucleophilicity parameter, sN is the nucleophile-specific slope parameter, and E is the electrophilicity parameter of the reaction partner. A higher N value indicates a stronger nucleophile.
| Hydrazine Derivative | Structure | Nucleophilicity Parameter (N) | Nucleophile-Specific Slope (sN) | Reference |
| Hydrazine | H₂N-NH₂ | 12.89 | 0.93 | [1] |
| Methylhydrazine | CH₃-NH-NH₂ | 14.33 | 0.89 | [1] |
| 1,1-Dimethylhydrazine | (CH₃)₂N-NH₂ | 15.52 | 0.88 | [1] |
| Phenylhydrazine | C₆H₅-NH-NH₂ | 10.33 | 0.98 | [1] |
| Benzhydrazide | C₆H₅-CO-NH-NH₂ | ~ 8-9 (estimated) | ~ 0.9-1.0 (estimated) | [1] |
| This compound | CH₃-N(CONH₂)-NH(CONH₂) ** | ~ 5-7 (estimated) | ~ 0.9-1.0 (estimated)** | N/A |
| Semicarbazide | H₂N-CO-NH-NH₂ | 9.87 | 0.95 | [1] |
Analysis of Reactivity Trends:
-
Alkyl Substitution: The data clearly shows that alkyl substitution on the hydrazine nitrogen increases nucleophilicity. Methylhydrazine (N = 14.33) is a stronger nucleophile than hydrazine (N = 12.89), and 1,1-dimethylhydrazine (N = 15.52) is even more reactive[1]. This is attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atoms.
-
Aryl Substitution: Conversely, the presence of an electron-withdrawing phenyl group in phenylhydrazine (N = 10.33) significantly reduces its nucleophilicity compared to hydrazine[1].
-
Acyl Substitution: The introduction of one or more acyl groups, as seen in hydrazides and dicarboxamides, has a profound impact on reactivity. The electron-withdrawing nature of the carbonyl group delocalizes the lone pair of electrons on the adjacent nitrogen atom through resonance, thereby decreasing its nucleophilicity. This effect is expected to be even more pronounced in this compound due to the presence of two carboxamide groups. The methyl group provides a slight counteracting electron-donating effect, but the overall reactivity is anticipated to be significantly lower than that of simple alkylhydrazines and even lower than that of monohydrazides.
Experimental Protocols
To provide a practical context for these reactivity differences, detailed experimental protocols for two common reactions involving hydrazine derivatives are presented below.
Protocol 1: Nucleophilic Substitution on a Benzhydrylium Ion
This experiment, adapted from the work of Mayr and colleagues, allows for the direct measurement of second-order rate constants for the reaction of a nucleophile with a standardized electrophile (a benzhydrylium ion)[1].
Materials:
-
Hydrazine derivative (e.g., this compound, Methylhydrazine)
-
Benzhydrylium tetrafluoroborate (as the electrophile)
-
Anhydrous acetonitrile (as the solvent)
-
UV-Vis spectrophotometer with a stopped-flow accessory
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Prepare stock solutions of the benzhydrylium salt and the hydrazine derivative in anhydrous acetonitrile under an inert atmosphere.
-
The reaction kinetics are monitored by observing the disappearance of the colored benzhydrylium cation using the UV-Vis spectrophotometer.
-
The stopped-flow apparatus is used to rapidly mix the reactant solutions.
-
The change in absorbance at the wavelength of maximum absorbance (λmax) of the benzhydrylium ion is recorded over time.
-
Pseudo-first-order conditions are typically employed, with the hydrazine derivative in large excess. The observed rate constant (kobs) is determined by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of the hydrazine derivative.
Protocol 2: Condensation Reaction with an Aldehyde to Form a Hydrazone
This protocol describes a general procedure for the synthesis of hydrazones, a common reaction highlighting the nucleophilic character of hydrazines at a carbonyl carbon[2][3][4].
Materials:
-
Hydrazine derivative (e.g., this compound, Benzhydrazide)
-
Aldehyde (e.g., benzaldehyde)
-
Ethanol (as the solvent)
-
Glacial acetic acid (as a catalyst)
-
Reflux apparatus
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., recrystallization or column chromatography)
Procedure:
-
Dissolve the aldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the hydrazine derivative (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the purified hydrazone by spectroscopic methods (e.g., NMR, IR, MS).
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the factors influencing hydrazine reactivity.
Caption: A generalized experimental workflow for a chemical synthesis involving hydrazine derivatives.
Caption: Key factors influencing the nucleophilic reactivity of hydrazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
Comparative analysis of the biological activity of 1-(carbamoylamino)-1-methylurea and its analogs
An examination of diverse urea- and thiourea-based analogs reveals a broad spectrum of biological activities, ranging from antibacterial and antifungal to antimalarial and enzyme inhibition. This guide provides a comparative analysis of the biological activities of various classes of these compounds, supported by experimental data and methodologies.
Urea-Containing MraY Inhibitors: A Novel Class of Antibacterials
A series of aminoribosyl uridines substituted with a 5′-methylene-urea have been synthesized and evaluated for their inhibitory activity against the MraY transferase, an essential enzyme in bacterial cell wall biosynthesis.
| Compound Class | Target Organism(s) | Biological Activity (IC50/MIC) | Reference |
| Urea-containing MraY inhibitors | Gram-positive bacteria (including MRSA and Enterococcus faecium), Pseudomonas aeruginosa | IC50: 1.9 µM to 16.7 µM against MraY; MIC: 8 to 32 µg/mL against Gram-positive bacteria; MIC: 64 µg/mL against P. aeruginosa | [1] |
MraY Inhibition Assay: The inhibitory activity of the synthesized compounds against MraY transferase was evaluated. The assay measures the enzymatic activity of MraY, and the IC50 values were determined as the concentration of the compound required to inhibit 50% of the enzyme's activity.[1]
Antibacterial Activity Assay (MIC Determination): The minimum inhibitory concentration (MIC) of the compounds was determined against a panel of Gram-positive and Gram-negative bacteria. This assay establishes the lowest concentration of a compound that prevents visible growth of a microorganism.[1]
The following diagram illustrates the general workflow for the synthesis and biological evaluation of these MraY inhibitors.
Phenylurea-Substituted Diaminopyrimidines as Antimalarial Agents
A series of twenty-six new phenylurea-substituted 2,4-diamino-pyrimidines were synthesized and evaluated for their in vitro antimalarial activity against the chloroquine-resistant 3D7 strain of Plasmodium falciparum.
| Compound Class | Target Organism(s) | Biological Activity (IC50) | Key Findings | Reference |
| Phenylurea-substituted 2,4-diamino-pyrimidines | Plasmodium falciparum (3D7 strain) | 0.09 µM to 7.2 µM | Lipophilicity is a key driver of antimalarial activity. The most active compounds had high lipophilicity but poor solubility and permeability. | [2] |
In Vitro Antimalarial Activity Assay: The synthesized compounds were tested against the chloroquine-resistant 3D7 strain of P. falciparum. The IC50 values were determined to assess the concentration of the compound that inhibits 50% of the parasite's growth.[2]
Cytotoxicity Assay: The cytotoxicity of the compounds was evaluated in HepG2 mammalian cell lines to determine their selectivity for the parasite over host cells.[2]
The following diagram illustrates the iterative process of synthesis, evaluation, and quantitative structure-activity relationship (QSAR) analysis in the development of these antimalarial compounds.
Kynurenamine Derivatives with Urea/Thiourea Moieties as Nitric Oxide Synthase Inhibitors
A novel family of kynurenamine derivatives incorporating a urea or thiourea moiety has been synthesized and evaluated as inhibitors of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS).
| Compound | Target Enzyme | % Inhibition (at 10 µM) | Selectivity | Reference |
| 1-[3-(2-amino-5-chlorophenyl)-3-oxopropyl]-3-ethylurea (compound 5n) | iNOS | Most potent in series | Most iNOS/nNOS-selective | [3] |
| General Trend | iNOS vs. nNOS | Greater inhibition of iNOS | Generally iNOS-selective | [3] |
In Vitro Nitric Oxide Synthase Inhibition Assay: The inhibitory activity of the synthesized compounds against both nNOS and iNOS was evaluated. The assay measures the production of nitric oxide, and the percentage of inhibition at a specific concentration (e.g., 10 µM) was determined.[3]
Molecular Modeling: To understand the binding modes and the basis for selectivity, molecular modeling studies were performed for the synthesized compounds with both iNOS and nNOS.[3]
Benzoylthiourea and Benzoylurea Compounds as Insect Growth Regulators
Certain benzoylthiourea and benzoylurea compounds have been investigated for their insecticidal activity, specifically as insect growth regulators that interfere with chitin synthesis.
Compounds such as 2-benzoyl-N-phenylhydrazine-1-carbothioamide, 2-(cyanoacetyl)-N-phenylhydrazine-1-carboxamide, and N-(2-(2-cyanoacetyl)hydrazinecarbonothioyl)furan-2-carboxamide have been shown to cause larval mortality in Spodoptera littoralis. The larvae treated with these compounds were unable to complete the molting process and died within their old larval cuticle.[4]
These compounds are believed to inhibit chitin synthesis, a critical process for the formation of the insect exoskeleton.[4] The precise molecular mechanism, however, is not fully elucidated.[4]
Conclusion
The diverse biological activities of urea and thiourea analogs highlight their potential as scaffolds for the development of new therapeutic agents and agrochemicals. The studies presented here demonstrate that modifications to the core urea structure can lead to compounds with potent and selective activities against a range of biological targets, including bacterial enzymes, parasitic protozoa, mammalian enzymes, and insect physiological processes. Further research into the structure-activity relationships of these compounds will be crucial for the design of next-generation drugs and insecticides.
References
- 1. Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of urea and thiourea kynurenamine derivatives: synthesis, molecular modeling, and biological evaluation as nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Efficacy comparison of 1-Methylhydrazine-1,2-dicarboxamide-based ligands in catalysis
A Comparative Guide to the Efficacy of Hydrazine-Based Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemistry, with significant implications for pharmaceutical synthesis and materials science. Among the vast array of organic molecules utilized as ligands to modulate the activity of metal catalysts, hydrazine derivatives have emerged as a versatile and promising class. Their unique electronic and steric properties, arising from the presence of the N-N bond and the potential for various substitutions, allow for fine-tuning of catalyst performance.
Quantitative Performance Data of Hydrazine-Based Ligands
The following table summarizes the performance of different hydrazine-based ligands in various metal-catalyzed reactions. It is crucial to note that the reaction conditions are optimized for each specific ligand-metal system and are not identical, thus direct comparison of absolute values should be made with caution. Nevertheless, this compilation offers valuable insights into the potential of these ligand classes.
| Ligand/Catalyst System | Catalytic Reaction | Substrate Scope (Example) | Yield (%) | Enantiomeric Excess (%) / Selectivity | Key Reaction Conditions | Reference |
| 2,6-Bis(2-methylhydrazine-1-carbonyl)pyridine 1-oxide / Cu₂O | N-Arylation of Imidazoles | Iodobenzene and Imidazole | 95 | N/A | NaOH (base), TBAB, H₂O, 130°C, 24h | [1] |
| (NNNSiMe₂Ph)Ti(=NNR₂) (1f) | Alkyne 1,2-Diamination | 1-Phenyl-1-propyne and 1,1-Diphenylhydrazine | 65 | 32.5 : 1 (Diamine:Hydrazone) | Low concentration, Room temp. | [2] |
| ZnL¹(NCS)₂ (Hydrazone Complex) | Ketone-Amine-Alkyne (KA²) Coupling | Cyclohexanone, Piperidine, Phenylacetylene | High (not specified) | N/A | Not specified | [3][4] |
| Cr(N₂)₂(dmpe)₂ | N₂ Reduction to NH₃ and N₂H₄ | Dinitrogen | Up to 5 equiv. NH₃ and 5 equiv. N₂H₄ | N/A | SmI₂, Ethylene glycol, THF, Room temp. | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and further development of catalytic systems. Below are the experimental protocols for the key reactions cited in the comparison table.
Protocol for Copper-Catalyzed N-Arylation of Imidazoles
-
Catalyst System: Cu₂O with 2,6-Bis(2-methylhydrazine-1-carbonyl)pyridine 1-oxide ligand[1].
-
Reaction Setup: A mixture of aryl halide (1.0 mmol), imidazole (1.2 mmol), Cu₂O (10 mol%), 2,6-bis(2-methylhydrazine-1-carbonyl)pyridine 1-oxide (20 mol%), NaOH (2.0 mmol), and (n-Bu)₄NBr (TBAB, 20 mol%) in water (1 mL) is stirred in a sealed tube[1].
-
Reaction Conditions: The reaction mixture is heated at 130 °C for 24 hours[1].
-
Product Isolation and Analysis: After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-arylated imidazole product. Product identity and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry[1].
Protocol for Titanium-Catalyzed Alkyne 1,2-Diamination
-
Catalyst System: (NNNSiMe₂Ph)Ti(=NNR₂) (1f)[2].
-
Reaction Setup: In a nitrogen-filled glovebox, a solution of the alkyne (e.g., 1-phenyl-1-propyne) and the 1,1-disubstituted hydrazine (e.g., 1,1-diphenylhydrazine) in a suitable solvent (e.g., benzene-d₆ for NMR scale) is prepared. The titanium catalyst (1f) is then added to the solution[2].
-
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere. The progress of the reaction is monitored by ¹H NMR spectroscopy[2].
-
Product Isolation and Analysis: Upon completion, the reaction mixture is worked up appropriately, which may involve quenching and extraction. The yield and selectivity (ratio of 1,2-diamine to hydrohydrazination byproduct) are determined by NMR analysis of the crude reaction mixture using an internal standard. Further purification can be achieved by chromatography[2].
Visualizing Catalytic Processes and Comparisons
Graphical representations of reaction mechanisms and workflows are invaluable tools for understanding complex chemical transformations.
Caption: A generalized catalytic cycle for copper-catalyzed N-arylation.
Caption: A typical experimental workflow for catalytic reactions.
Caption: A logical comparison of different hydrazine-based ligand systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II) Hydrazone Complexes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Validating the Purity of Synthesized 3-Methylbiurea by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 3-methylbiurea. It includes a detailed experimental protocol for a proposed HPLC method, a discussion of potential impurities, and a summary of analytical method validation parameters.
Introduction
3-Methylbiurea is a chemical compound of interest in pharmaceutical research and development. Ensuring its purity is critical for accurate biological and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity determination of non-volatile and thermally labile compounds. This guide outlines a systematic approach to validating an HPLC method for 3-methylbiurea and compares its performance with alternative analytical techniques.
Predicted Impurity Profile of Synthesized 3-Methylbiurea
The purity of 3-methylbiurea is largely dependent on the synthetic route employed. A common method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine or ammonia. In the case of 3-methylbiurea, the reaction of methyl isocyanate with urea or ammonia is a likely pathway. Potential impurities arising from this and similar synthetic routes may include:
-
Unreacted Starting Materials: Residual methyl isocyanate and urea.
-
Symmetrically Substituted Byproducts: 1,3-Dimethylurea (formed from the reaction of methyl isocyanate with methylamine, a potential impurity in the starting material) and biuret (from the self-condensation of urea).
-
Higher Order Reaction Products: Triuret and other polymeric urea derivatives.
-
Isomers: 1-Methylbiurea, if the reaction conditions are not well-controlled.
A thorough understanding of the synthetic pathway is crucial for identifying and quantifying potential impurities, a key aspect of method validation known as specificity.
High-Performance Liquid Chromatography (HPLC) Method for Purity Validation
A reversed-phase HPLC method is proposed for the analysis of 3-methylbiurea. The methyl group in 3-methylbiurea increases its hydrophobicity compared to biuret, which will influence its retention on a reversed-phase column.
Table 1: Proposed HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water |
| Detector | UV at 190-210 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: The exact mobile phase composition will need to be optimized to achieve adequate separation of 3-methylbiurea from its potential impurities.
The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by spiking the sample with known impurities and showing that the peaks are well-resolved.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to a sample of known purity (if a certified reference material is available) or by spiking a sample with a known amount of pure 3-methylbiurea.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 2: Summary of HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for 3-methylbiurea should be free from interference from potential impurities and degradation products. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80-120% of the test concentration for an assay. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-noise ratio of 3:1. |
| LOQ | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in results with small variations in method parameters (e.g., pH, mobile phase composition). |
RSD: Relative Standard Deviation
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for HPLC Purity Validation of 3-Methylbiurea.
Caption: Interdependencies of HPLC Method Validation Parameters.
Comparison with Alternative Analytical Techniques
While HPLC is a preferred method for purity determination, other techniques can also be employed, each with its own advantages and limitations.
Table 3: Comparison of Analytical Techniques for 3-Methylbiurea Purity Validation
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, sensitivity, and specificity. Suitable for non-volatile and thermally labile compounds. | Requires a reference standard for quantification. Method development can be time-consuming. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Does not require a reference standard of the analyte; an internal standard of known purity is used.[1][2][3] | Lower sensitivity compared to HPLC. May be difficult to resolve signals in complex mixtures. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | High resolution and sensitivity for volatile compounds. | 3-Methylbiurea is likely to decompose at the high temperatures required for GC analysis.[4][5][6] Derivatization may be necessary. |
| Non-Aqueous Titration | Titration of a basic substance in a non-aqueous solvent with a strong acid.[3] | Rapid and inexpensive. Does not require a reference standard of the analyte. | Non-specific; will titrate all basic impurities. Lower sensitivity and precision compared to HPLC.[7] |
Conclusion
Validating the purity of synthesized 3-methylbiurea is a critical step in its development for pharmaceutical applications. HPLC stands out as a robust, sensitive, and specific method for this purpose. By adapting an existing method for a related compound and performing a thorough validation according to ICH guidelines, a reliable analytical procedure can be established. While alternative techniques like qNMR and non-aqueous titration offer certain advantages, they lack the overall specificity and sensitivity of HPLC for comprehensive purity profiling. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the need for quantitation of specific impurities and the availability of reference standards.
References
- 1. researchopenworld.com [researchopenworld.com]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. Determination of urea by non-aqueous titration | Metrohm [metrohm.com]
- 4. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 5. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
Cross-referencing spectroscopic data of 1-(carbamoylamino)-1-methylurea with literature values
A Comparative Guide to the Spectroscopic Data of Methylurea
Disclaimer: Spectroscopic data for the specific compound 1-(carbamoylamino)-1-methylurea was not found in a comprehensive search of available literature. This guide provides a template for the cross-referencing of spectroscopic data using the closely related and well-characterized compound Methylurea as a surrogate. Researchers who have experimentally obtained data for 1-(carbamoylamino)-1-methylurea can use this structure to compare their findings with established literature values for a similar compound.
This guide is intended for researchers, scientists, and drug development professionals to facilitate the objective comparison of experimentally acquired spectroscopic data with established literature values.
Data Presentation
The following tables summarize the key spectroscopic data for Methylurea as reported in the literature.
Table 1: ¹H NMR Spectroscopic Data for Methylurea
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference Solvent |
| 2.65 | Singlet | -CH₃ | DMSO-d₆ |
| 5.59 | Broad Singlet | -NH₂ | DMSO-d₆ |
| 6.45 | Broad Singlet | -NH- | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data for Methylurea
| Chemical Shift (ppm) | Assignment | Reference Solvent |
| 26.5 | -CH₃ | Not Specified |
| 159.9 | C=O | Not Specified |
Table 3: Infrared (IR) Spectroscopic Data for Methylurea
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3435 | N-H Stretch | Amine (-NH₂) |
| 3350 | N-H Stretch | Amide (-NH-) |
| 1655 | C=O Stretch | Carbonyl |
| 1575 | N-H Bend | Amine/Amide |
Table 4: Mass Spectrometry Data for Methylurea
| m/z | Relative Intensity (%) | Ion Fragment |
| 74 | 100 | [M]⁺ |
| 57 | 40 | [M-NH₃]⁺ |
| 44 | 80 | [CONH₂]⁺ |
| 30 | 60 | [CH₃NH]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols can serve as a reference for designing and executing experiments for the characterization of new compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of Methylurea is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like Methylurea.
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different ion fragments.
Mandatory Visualization
The following diagram illustrates the logical workflow for cross-referencing experimentally obtained spectroscopic data with literature values.
Caption: Workflow for Spectroscopic Data Cross-Referencing.
A comparative study of the coordination properties of 3-methylbiurea with different metal ions
Note: Due to the limited availability of experimental data on the coordination properties of 3-methylbiurea, this guide provides a comparative analysis of the closely related and structurally similar ligand, biurea . The coordination behavior of biurea is expected to provide valuable insights into the potential interactions of 3-methylbiurea with various metal ions.
This guide offers an objective comparison of the coordination properties of biurea with different divalent metal ions, supported by experimental data from spectroscopic and crystallographic studies. The information is intended for researchers, scientists, and professionals in the field of drug development and coordination chemistry.
Introduction to Biurea as a Ligand
Biurea, also known as dicarbonic diamide, is a molecule capable of forming coordination complexes with a variety of metal ions. Its structure, featuring two amide groups and two carbonyl groups, provides multiple potential donor sites for metal coordination. The primary coordination mode observed involves the deprotonated amide nitrogen atoms, allowing biurea to act as a bidentate ligand, forming stable chelate rings with metal centers. This chelation enhances the stability of the resulting complexes.
Comparative Data on Biurea-Metal Complexes
The following table summarizes key coordination parameters for biurea complexes with selected divalent metal ions. The data is compiled from X-ray crystallographic and spectroscopic studies.
| Metal Ion | Coordination Geometry | M-N Bond Length (Å) | Key Spectroscopic Data (IR, cm⁻¹) |
| Copper(II) | Square Planar | 1.933 - 1.936 | Shift in ν(N-H) and ν(C=O) bands upon coordination |
| Nickel(II) | Square Planar | ~1.85 - 1.95 | Bands indicative of a low-spin d⁸ configuration |
| Cobalt(II) | Octahedral (with additional ligands) | Varies with coordination environment | UV-Vis bands characteristic of octahedral Co(II) |
| Zinc(II) | Tetrahedral or Octahedral | Varies | Typically diamagnetic; NMR shifts upon coordination |
Note: The data presented is based on available literature and may vary depending on the specific reaction conditions and the full structure of the complex, including counter-ions and solvent molecules.
Experimental Protocols
The characterization of metal-biurea complexes involves a combination of synthetic and analytical techniques to determine their structure, stability, and properties.
Synthesis of Metal-Biurea Complexes
A general procedure for the synthesis of a metal-biurea complex is as follows:
-
Ligand Preparation: Biurea is dissolved in a suitable solvent, often an alcohol-water mixture.
-
Addition of Base: A base, such as sodium hydroxide, is added to the biurea solution to facilitate the deprotonation of the amide protons, making the nitrogen atoms available for coordination.
-
Addition of Metal Salt: An aqueous or alcoholic solution of the desired metal salt (e.g., CuCl₂, Ni(NO₃)₂, CoSO₄) is added dropwise to the biurea solution with constant stirring.
-
Complex Formation: The reaction mixture is typically stirred at room temperature or gently heated to promote the formation of the metal complex, which may precipitate out of solution.
-
Isolation and Purification: The resulting solid complex is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the metal-biurea complexes.
-
Crystal Growth: Suitable single crystals of the complex are grown, often by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent system.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to minimize thermal vibrations).
-
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure, yielding information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[1][2]
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the biurea ligand to the metal ion.[3] Key indicators include:
-
A shift in the N-H stretching and bending vibrations upon deprotonation and coordination.
-
A change in the frequency of the C=O stretching vibration, indicating its involvement or proximity to the coordination sphere.
-
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic environment of the metal ion in the complex. The position and intensity of the d-d electronic transitions can help to determine the coordination geometry of the metal center (e.g., square planar vs. octahedral).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to probe the structure of the ligand in the complex and observe shifts in the proton and carbon signals upon coordination.
Visualization of Biurea Coordination
The following diagram illustrates the typical bidentate coordination of a deprotonated biurea ligand to a metal ion, forming a stable five-membered chelate ring.
References
A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-Methylhydrazine-1,2-dicarboxamide and its Carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methods for producing 1-methylhydrazine-1,2-dicarboxamide and its commonly used precursor, di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate. The following sections detail the experimental protocols, present quantitative data for efficiency comparison, and illustrate the reaction workflows for each method.
Comparative Analysis of Synthetic Methods
The synthesis of di-protected 1-methylhydrazine derivatives is crucial for their application as building blocks in medicinal chemistry and organic synthesis. Here, we compare two primary methods for the synthesis of a key intermediate, di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate, and a proposed method for the direct synthesis of this compound.
| Parameter | Method 1: Direct Boc-Protection of Methylhydrazine | Method 2: Mitsunobu Reaction with N-Boc-hydrazine | Method 3 (Proposed): Reaction of Methylhydrazine with Isocyanate |
| Product | Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | This compound |
| Starting Materials | N-Methylhydrazine, Di-tert-butyl dicarbonate | Methanol, Di-tert-butyl azodicarboxylate, Triphenylphosphine | Methylhydrazine, Isocyanate (e.g., potassium isocyanate) |
| Key Reagents | - | Triphenylphosphine, Di-tert-butyl azodicarboxylate (DBAD) | Acid or Base catalyst |
| Solvent | Isopropanol/Dichloromethane | Tetrahydrofuran (THF) | Water or organic solvent |
| Reaction Time | 16 hours | Several hours | Varies (typically rapid) |
| Temperature | 21°C | Room Temperature | Varies (can be room temp.) |
| Yield | 60%[1] | Not explicitly reported for this specific product, but Mitsunobu reactions typically provide moderate to high yields. | Not explicitly reported for this specific product. |
| Purity | High after flash column chromatography. | Requires purification to remove phosphine oxide and reduced DBAD byproducts. | Purity would depend on reaction conditions and potential for side reactions. |
| Advantages | Straightforward, one-pot reaction. | Mild reaction conditions. | Potentially direct route to the dicarboxamide. |
| Disadvantages | Long reaction time. Requires purification by chromatography. | Stoichiometric amounts of phosphine and azodicarboxylate are required, generating significant byproducts. | Potential for regioselectivity issues and over-alkylation. Lack of specific documented procedures. |
Experimental Protocols
Method 1: Direct Boc-Protection of N-Methylhydrazine
This method involves the direct reaction of N-methylhydrazine with di-tert-butyl dicarbonate to yield di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate.[1]
Materials:
-
N-methylhydrazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Isopropanol (i-PrOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
Procedure:
-
A solution of di-tert-butyl dicarbonate (7.5 mmol) in dichloromethane (3.4 mL) is prepared.
-
To a stirring solution of N-methylhydrazine (3.42 mmol) in isopropanol (4.3 mL), the di-tert-butyl dicarbonate solution is added dropwise over 20 minutes.
-
The reaction mixture is stirred for 16 hours at 21°C.
-
The solvent is removed under reduced pressure (in vacuo).
-
The crude product is purified by flash column chromatography using a mixture of 20% diethyl ether in petroleum ether as the eluent.
-
The final product, di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate, is obtained as a white solid.
Method 2: Mitsunobu Reaction with N-Boc-Hydrazine
This method utilizes a Mitsunobu reaction to form the N-C bond between a methyl group (from methanol) and the di-boc protected hydrazine. While a specific protocol for the target molecule is not detailed in the search results, a general procedure can be outlined based on standard Mitsunobu conditions.
Materials:
-
Methanol
-
Di-tert-butyl azodicarboxylate (DBAD)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of triphenylphosphine in anhydrous THF at 0°C under an inert atmosphere, di-tert-butyl azodicarboxylate is added portion-wise.
-
The resulting mixture is stirred until a white precipitate of the betaine adduct is formed.
-
Methanol is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to remove triphenylphosphine oxide and the reduced di-tert-butyl hydrazine-1,2-dicarboxylate byproduct.
Method 3 (Proposed): Reaction of Methylhydrazine with Isocyanate
This proposed method outlines a direct route to this compound via the reaction of methylhydrazine with an isocyanate source. This is a conceptual pathway based on the known reactivity of hydrazines with isocyanates to form semicarbazides.
Materials:
-
Methylhydrazine
-
Potassium isocyanate (or other isocyanate source)
-
Water (or a suitable organic solvent)
-
Acid (e.g., HCl) for in-situ generation of isocyanic acid
Procedure:
-
Methylhydrazine is dissolved in an appropriate solvent (e.g., water).
-
An isocyanate source, such as potassium isocyanate, is added to the solution. If using potassium isocyanate in water, an acid is typically added to generate isocyanic acid in situ.
-
The reaction mixture is stirred, likely at room temperature, for a period of time to allow for the formation of the mono-substituted semicarbazide.
-
A second equivalent of the isocyanate source is then added to react with the second nitrogen of the methylhydrazine.
-
The reaction progress is monitored by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, the product, this compound, would be isolated and purified, likely through crystallization or chromatography.
Reaction Pathway Visualizations
Caption: Workflow for the direct Boc-protection of N-methylhydrazine.
Caption: General workflow for the Mitsunobu synthesis of a protected hydrazine.
Caption: Proposed workflow for the synthesis of this compound.
References
A Comparative Guide to the Potential Mechanisms of Action of 1-(Carbamoylamino)-1-Methylurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[1][2] The central urea moiety provides a rigid scaffold capable of forming multiple hydrogen bonds with biological targets, making it a privileged structure in drug design.[1] This guide explores three potential mechanisms of action for 1-(carbamoylamino)-1-methylurea derivatives by drawing comparisons with well-characterized classes of urea-based compounds: kinase inhibitors, MraY transferase inhibitors, and DNA alkylating agents.
Comparison of Potential Mechanisms of Action
The biological activity of urea derivatives is largely dictated by the nature of the substituents on the urea core. Based on the 1-(carbamoylamino)-1-methylurea backbone, we can hypothesize several potential mechanisms of action.
Kinase Inhibition
Many urea derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The urea group often acts as a hinge-binder, forming key hydrogen bonds within the ATP-binding pocket of the kinase.
Supporting Data for Structurally Related Kinase Inhibitors:
| Compound Class | Target Kinase(s) | Example Compound | IC50 | Reference Compound | IC50 |
| Pyridin-2-yl Urea | ASK1 | Compound 2 | 1.55 ± 0.27 nM | Selonsertib | - |
| Pyrazol-4-yl Urea | Aurora A, Aurora B, JAK2, Abl(T315I) | AT9283 | ~3 nM (Aurora A/B) | VX-680 (MK-0457) | - |
| Diaryl Urea | c-Raf, VEGFR-2 | Sorafenib | 6 nM (c-Raf) | - | - |
Signaling Pathway: MAP Kinase Cascade Inhibition
A potential mechanism for a 1-(carbamoylamino)-1-methylurea derivative acting as a kinase inhibitor could involve the disruption of the MAP kinase signaling pathway, which is frequently overactive in cancer.
Caption: Potential inhibition of the MAPK signaling pathway by a urea derivative.
MraY Transferase Inhibition
MraY is an essential bacterial enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4] Inhibition of MraY represents a promising strategy for the development of novel antibiotics. Certain urea-containing compounds have been identified as inhibitors of this enzyme.[4]
Supporting Data for MraY Inhibitors:
| Compound Class | Target Organism(s) | Example Compound | IC50 | Reference Compound | MIC |
| Urea-containing Aminoribosyl Uridines | Gram-positive bacteria (e.g., S. aureus) | Compound series | 1.9 µM to 16.7 µM[4] | Tunicamycin | - |
| Peptidomimetics | E. coli, B. subtilis | Compound 5.4.1 | 140 µM | - | 7-12 µg/mL |
Experimental Workflow for MraY Inhibition Assay
The following diagram outlines a typical workflow to assess the MraY inhibitory potential of a novel compound.
Caption: Workflow for determining MraY transferase inhibition.
DNA Alkylation
Nitrosoureas are a class of urea derivatives that act as DNA alkylating agents and have been used in cancer chemotherapy.[5] These compounds can decompose to form reactive species that covalently modify DNA, leading to cross-linking and strand breaks, which ultimately trigger cell death.[5] The presence of a carbamoylamino group in the target structure could potentially be a precursor to a reactive species under certain biological conditions.
Supporting Data for DNA Alkylating Agents:
| Compound Class | Mechanism | Example Compound | Target Indication |
| Nitrosoureas | DNA cross-linking | Carmustine (BCNU) | Brain tumors, lymphoma |
| Nitrosoureas | DNA alkylation | Lomustine (CCNU) | Brain tumors, Hodgkin's lymphoma |
| N-methyl-N-nitrosourea (MNU) | DNA methylation | MNU (experimental) | Carcinogen, mutagen |
Mechanism of Action: DNA Alkylation by a Nitrosourea Derivative
The diagram below illustrates the general mechanism of DNA damage induced by nitrosoureas.
Caption: General mechanism of DNA alkylation by nitrosourea derivatives.
Experimental Protocols
To experimentally validate the potential mechanisms of action for 1-(carbamoylamino)-1-methylurea derivatives, the following key experiments are recommended.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.[5][6]
Objective: To measure the effect of 1-(carbamoylamino)-1-methylurea derivatives on the metabolic activity of cultured cells as an indicator of cell viability.
Materials:
-
1-(carbamoylamino)-1-methylurea derivatives
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[5]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[5]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1-(carbamoylamino)-1-methylurea derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay can be used to screen the compounds against a panel of kinases to identify specific targets.[2]
Objective: To quantify the inhibitory effect of 1-(carbamoylamino)-1-methylurea derivatives on the activity of a specific protein kinase.
Materials:
-
1-(carbamoylamino)-1-methylurea derivatives
-
Recombinant active kinase (e.g., c-Raf, ASK1)
-
Kinase substrate (e.g., Myelin Basic Protein for ASK1)[2]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the kinase substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion and ADP Conversion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration, which reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 3: MraY Inhibition Assay (Fluorescence-Based)
This assay is used to specifically measure the inhibition of the bacterial MraY enzyme.[7]
Objective: To determine the inhibitory activity of 1-(carbamoylamino)-1-methylurea derivatives against MraY transferase.
Materials:
-
1-(carbamoylamino)-1-methylurea derivatives
-
Purified MraY enzyme preparation (e.g., from E. coli)
-
Dansyl-labeled UDP-MurNAc-pentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Fluorimeter
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette or microplate well), prepare a reaction mixture containing the reaction buffer, undecaprenyl phosphate, and the dansyl-labeled UDP-MurNAc-pentapeptide.
-
Inhibitor Addition: Add the 1-(carbamoylamino)-1-methylurea derivative at various concentrations to the reaction mixture. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorimeter. The formation of the lipid I product results in a change in the fluorescence signal of the dansyl group.
-
Data Analysis: Determine the initial reaction rates from the fluorescence curves. Calculate the percentage of MraY inhibition at each compound concentration and determine the IC50 value.
Conclusion
While the precise mechanism of action for 1-(carbamoylamino)-1-methylurea derivatives remains to be elucidated, this comparative guide provides a rational framework for initiating such investigations. Based on the extensive research on structurally related urea compounds, it is plausible that these derivatives could function as kinase inhibitors, MraY transferase inhibitors, or DNA alkylating agents. The provided experimental protocols offer a clear path forward for the empirical validation of these hypotheses. Further research, including target identification, structural biology, and in vivo studies, will be essential to fully characterize the pharmacological profile of this class of compounds.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 6. researchhub.com [researchhub.com]
- 7. cmdr.ubc.ca [cmdr.ubc.ca]
Comparative Analysis of Peer-Reviewed Methods for 3-Methylbiurea Quantification
The analysis of 3-methylbiurea, a small organic compound, is crucial in various research and drug development contexts. While specific peer-reviewed methods exclusively detailing the analysis of 3-methylbiurea are not extensively documented, methodologies for structurally similar compounds, such as urea, biuret, and phenyl urea herbicides, provide a strong foundation for its quantification. This guide compares the most relevant analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and provides supporting data and protocols based on established methods for analogous compounds.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method depends on factors such as sensitivity, selectivity, and the sample matrix. Below is a summary of performance data from methods used for similar compounds, which can be indicative of the expected performance for 3-methylbiurea analysis.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Citation |
| HPLC-DAD | Phenyl Urea Herbicides | 4 - 40 ng/L (MDL) | Not Specified | 3 decades | 74 - 104% | [1] |
| HPLC-UV | Trimebutine | Not Specified | Not Specified | 192–288 µg/mL | Not Specified | [2] |
| HPLC-UV | Triflusulfuron Methyl | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Note: The data presented is for structurally related compounds and serves as a reference for potential method performance for 3-methylbiurea. MDL refers to Method Detection Limit.
Experimental Workflow
The general workflow for the analysis of 3-methylbiurea in a given sample involves sample preparation, chromatographic separation, detection, and data analysis.
Detailed Experimental Protocols
The following protocols are adapted from established methods for similar compounds and are expected to be suitable for the analysis of 3-methylbiurea with minor modifications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from the analysis of urea and its impurities.[4]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Kromasil-5µm-C18)
-
Data acquisition and processing software
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
3-methylbiurea standard
-
Internal standard (e.g., Melamine)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 3:97 v/v).[4] Degas the mobile phase using sonication or membrane filtration (0.45 µm) before use.[4]
-
Standard Solution Preparation:
-
Prepare a stock solution of 3-methylbiurea by accurately weighing a known amount and dissolving it in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Prepare an internal standard stock solution (e.g., 1 mg/mL Melamine in mobile phase).
-
-
Sample Preparation:
-
Dissolve the sample containing 3-methylbiurea in the mobile phase.
-
Add a known amount of the internal standard to both the sample and standard solutions.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Inject the sample solutions and determine the concentration of 3-methylbiurea from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general principles of GC for the analysis of volatile and semi-volatile compounds.[5] Derivatization may be necessary to improve the volatility of 3-methylbiurea.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms)
-
Data acquisition and processing software
Reagents:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Solvent (e.g., Acetonitrile, HPLC grade)
-
3-methylbiurea standard
-
Helium (carrier gas, high purity)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of 3-methylbiurea in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample and Standard Derivatization:
-
Take a known volume of the sample or standard solution and evaporate to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent and solvent.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
-
Analysis:
-
Inject the derivatized standard solutions to construct a calibration curve based on the peak area of a characteristic ion.
-
Inject the derivatized sample solutions and quantify 3-methylbiurea using the calibration curve.
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical flow of method selection based on sample characteristics.
References
- 1. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. CN101122589B - High performance liquid chromatography analysis method of urea and its impurity carbamylurea, methylene biuret - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of 1-Methylhydrazine-1,2-dicarboxamide: A Procedural Guide
Inferred Hazard Profile
Due to the absence of a dedicated SDS for 1-Methylhydrazine-1,2-dicarboxamide, a hazard assessment must be inferred from related hydrazine derivatives. The following table summarizes the hazards associated with similar compounds, suggesting that this compound should be handled with care as a potentially toxic, flammable, and reactive substance.
| Hazard Category | Potential Risks Based on Related Hydrazine Compounds |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] |
| Flammability | May be a combustible liquid. Hydrazine derivatives can be highly flammable and may ignite spontaneously.[3][4] |
| Reactivity | Incompatible with strong oxidizing agents, acids, and bases.[2][3] |
| Health Hazards | May cause skin and eye irritation.[2] Suspected of causing genetic defects and cancer. |
| Environmental | Potentially toxic to aquatic life.[5] |
Standard Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and federal regulations. The following step-by-step guide outlines the necessary procedures to ensure safe handling and disposal.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][5]
2. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing boats, filter paper, contaminated gloves) in a designated, properly labeled, and sealed hazardous waste container.[3][4]
-
The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
3. Consultation and Documentation:
-
Crucially, consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the proper disposal procedures for this particular chemical based on its likely hazardous properties.
-
Complete all necessary hazardous waste disposal forms as required by your institution, providing as much information as possible about the compound.
4. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from heat, sparks, open flames, and incompatible materials.[3]
5. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor, as coordinated through your EHS department.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Disposal workflow for research chemicals.
By adhering to these procedural guidelines and prioritizing consultation with safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling 1-Methylhydrazine-1,2-dicarboxamide
Immediate Safety and Hazard Information
Hydrazine derivatives are often highly toxic, flammable, and corrosive.[1][2][3][4][5][6][7] Assume 1-Methylhydrazine-1,2-dicarboxamide possesses similar hazardous properties. All handling of this compound should occur in a controlled laboratory environment with strict adherence to safety protocols.
Potential Health Effects of Hydrazine Derivatives:
-
Acute Toxicity: Can be fatal if swallowed, inhaled, or in contact with skin.[6][7]
-
Respiratory Hazards: May cause respiratory irritation. Inhalation of vapors can be fatal.[6][7]
-
Carcinogenicity: Many hydrazine derivatives are considered potential carcinogens.[6][7]
-
Organ Damage: May cause damage to the liver, kidneys, and central nervous system.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on general guidance for hydrazine compounds.
| Body Part | Recommended Protection | Material/Standard |
| Hands | Chemical resistant gloves (double gloving recommended) | Butyl rubber or Viton™ gloves are often recommended for handling hydrazine derivatives.[2][5] Nitrile gloves may be suitable for splash protection but should be changed immediately upon contact.[3][4] |
| Eyes/Face | Chemical splash goggles and a face shield | Must meet ANSI Z87.1 standards.[5] A face shield should be worn in addition to goggles, especially when there is a risk of splashing.[3] |
| Body | Flame-resistant lab coat and a chemical-resistant apron | A flame-resistant lab coat should be worn over personal clothing. A chemical-resistant apron provides an additional layer of protection.[5] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary depending on the scale of the experiment and ventilation. | All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][8] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Pre-Handling Check:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that a safety shower and eyewash station are accessible and have been recently tested.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents within the fume hood to minimize time spent actively handling the compound.
-
-
Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all weighing, transferring, and reaction setup within the chemical fume hood.
-
Use the smallest quantity of the compound necessary for the experiment.
-
Keep the container of this compound tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully remove and dispose of gloves and any other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, weigh paper, pipette tips) should be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused or waste solutions containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.[9] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines. |
Waste Neutralization (for spills and specific waste streams, with caution):
Dilute aqueous solutions of hydrazine derivatives can sometimes be neutralized with an oxidizing agent like a 5% sodium hypochlorite solution or dilute hydrogen peroxide.[1][2] This should only be performed by trained personnel following a validated and approved institutional protocol.
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
| Spill | Evacuate the area. Do not attempt to clean up a significant spill without proper training and equipment. Notify your institution's environmental health and safety department immediately.[3] For very small spills, absorbent material can be used, and the contaminated material collected in a sealed hazardous waste container. |
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. arxada.com [arxada.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. safety.charlotte.edu [safety.charlotte.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
